Timegadine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5S/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H2,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVNITZYWXMWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221282 | |
| Record name | Timegadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71079-19-1 | |
| Record name | Timegadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71079-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timegadine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Timegadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Timegadine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIMEGADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XR74J44UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Timegadine: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timegadine is a tri-substituted guanidine derivative with demonstrated anti-inflammatory properties. Initially investigated for the treatment of rheumatoid arthritis, its unique profile as a dual inhibitor of key enzymatic pathways in the inflammatory cascade sets it apart from traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its molecular targets, relevant signaling pathways, and the experimental basis for these findings.
Core Mechanism of Action: Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways
The primary mechanism of action of this compound is the competitive inhibition of two major enzyme families involved in the metabolism of arachidonic acid: cyclooxygenases (COX) and lipoxygenases (LOX). By targeting these enzymes, this compound effectively reduces the production of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.
Inhibition of Arachidonic Acid Release
A foundational aspect of this compound's action is its ability to inhibit the release of arachidonic acid from cellular phospholipids. This upstream action curtails the availability of the substrate for both COX and LOX pathways.
Cyclooxygenase (COX) Inhibition
This compound is a potent competitive inhibitor of cyclooxygenase, the enzyme responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. The inhibitory potency of this compound on COX activity has been shown to vary depending on the tissue and experimental conditions.
Lipoxygenase (LOX) Inhibition
In addition to its effects on the COX pathway, this compound also competitively inhibits lipoxygenase enzymes. These enzymes catalyze the introduction of oxygen into polyunsaturated fatty acids to produce hydroperoxy fatty acids, which are then converted to leukotrienes and other inflammatory mediators.
Quantitative Data on Inhibitory Activity
The following table summarizes the key in-vitro inhibitory concentrations (IC50) of this compound against its primary targets.
| Target Enzyme/Process | Cell/Tissue Type | IC50 Value | Reference |
| Cyclooxygenase (COX) | Washed Rabbit Platelets | 5 nM | |
| Cyclooxygenase (COX) | Rat Brain | 20 µM | |
| Lipoxygenase (LOX) | Horse Platelet Homogenates (cytosol) | 100 µM | |
| Lipoxygenase (LOX) | Washed Rabbit Platelets | 100 µM | |
| Arachidonic Acid Release | Casein-elicited Rat Peritoneal PMNs | 2.7 x 10⁻⁵ M (27 µM) | [1] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound can be visualized through its intervention in the arachidonic acid signaling cascade.
Caption: Inhibition of the Arachidonic Acid Cascade by this compound.
Experimental Protocols
The following methodologies are based on the key experiments that have elucidated the mechanism of action of this compound.
Cyclooxygenase and Lipoxygenase Inhibition Assays
-
Principle: These assays measure the enzymatic activity of COX and LOX in the presence and absence of this compound to determine its inhibitory potential.
-
Methodology (as inferred from published studies):
-
Enzyme Source: Homogenates of relevant tissues (e.g., washed rabbit platelets, rat brain) or purified enzymes are used.
-
Substrate: Radiolabeled arachidonic acid (e.g., [¹⁴C]-arachidonic acid) is typically used as the substrate.
-
Incubation: The enzyme preparation is pre-incubated with various concentrations of this compound before the addition of the substrate.
-
Reaction: The enzymatic reaction is allowed to proceed for a defined period.
-
Product Separation: The reaction products (prostaglandins and leukotrienes) are separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled product is quantified using a scintillation counter or other appropriate detectors.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined.
-
References
Timegadine: A Technical Overview of its History, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timegadine is a tri-substituted guanidine derivative with a unique anti-inflammatory profile, distinguished by its dual inhibition of both cyclooxygenase (COX) and lipoxygenase pathways. This document provides a comprehensive technical overview of the history, discovery, and pharmacological properties of this compound. It includes a summary of key quantitative data, detailed experimental methodologies for pivotal studies, and visualizations of its mechanism of action and experimental workflows. This guide is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and inflammation research.
Introduction
This compound, also known by its code SR-1368 and chemical name N-cyclohexyl-N''-(2-methyl-4-quinolyl)-N'-(2-thiazolyl)guanidine, emerged as a novel anti-inflammatory agent with a distinct mechanism of action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its development was driven by the need for therapies that could offer broader control over the inflammatory cascade. This document details the scientific journey of this compound, from its discovery to its characterization as a dual inhibitor of key enzymes in the arachidonic acid cascade.
History and Discovery
While specific details regarding the initial discovery and the researchers involved are not extensively documented in the public domain, the emergence of this compound in the scientific literature dates back to the early 1980s. It was identified as a promising anti-inflammatory compound with a profile that differed from existing drugs.[2] The development and initial characterization studies appear to have been conducted by Leo Pharmaceutical Products, Denmark, as evidenced by their involvement in the analysis of this compound's metabolites in pharmacokinetic studies.[3] The unique guanidine structure of this compound sets it apart from the acidic nature of most NSAIDs.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the competitive inhibition of two key enzyme systems in the arachidonic acid metabolism pathway: cyclooxygenase (COX) and lipoxygenase.[4][5][6] This dual inhibition is a significant feature, as it allows for the simultaneous suppression of prostaglandins and leukotrienes, both of which are potent mediators of inflammation.
Signaling Pathway
The following diagram illustrates the points of intervention of this compound in the arachidonic acid cascade:
Quantitative Pharmacological Data
The inhibitory potency of this compound has been quantified in various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant pharmacological data.
Table 1: In Vitro Enzyme Inhibition
| Enzyme Target | Tissue/Cell Source | IC50 | Reference |
| Cyclooxygenase (COX) | Washed Rabbit Platelets | 5 nM | [4] |
| Cyclooxygenase (COX) | Rat Brain | 20 µM | [4] |
| Cyclooxygenase (COX) | Platelets | 3.1 x 10⁻⁸ M | [6] |
| Lipoxygenase | Horse Platelet Homogenates (Cytosol) | 100 µM | [4] |
| Lipoxygenase | Washed Rabbit Platelets | 100 µM | [4] |
| Lipoxygenase | Rat Peritoneal PMNL | 4.1 x 10⁻⁵ M | [6] |
Table 2: Cellular Activity
| Cellular Process | Cell Type | IC50 | Reference |
| Arachidonic Acid Release | Rat Peritoneal PMNL & Rabbit Platelets | 2.7 x 10⁻⁵ M | [6] |
| Leukotriene B4 Formation | Rat Peritoneal PMNL | 2.0 x 10⁻⁵ M (for 50% inhibition) | [6] |
| Thromboxane B2 Formation | Platelets | 3.2 x 10⁻⁸ M (for 50% inhibition) | [6] |
| 12-HETE Formation | Platelets | 4.9 x 10⁻⁵ M (for 50% inhibition) | [6] |
Preclinical and Clinical Studies
Preclinical Efficacy in Adjuvant Arthritis
In a rat model of adjuvant arthritis, daily oral doses of 10 to 30 mg/kg of this compound, initiated on the day of disease induction and continued for 28 days, significantly inhibited both primary and secondary lesions.[4] A short course of treatment around the time of adjuvant injection was also shown to prevent the development of secondary lesions.[2]
Clinical Trial in Rheumatoid Arthritis
A 24-week, randomized, double-blind, controlled trial compared this compound (500 mg/day) with naproxen (750 mg/day) in patients with active rheumatoid arthritis.[5] The this compound group showed significant improvements in biochemical and clinical markers of disease activity, including ESR, serum IgG and IgM, leukocyte and platelet counts, duration of morning stiffness, Ritchie index, number of swollen joints, pain, and general condition.[5] In contrast, only the Ritchie index improved in the naproxen group.[5]
An open-label, 24-week study with this compound (250 mg twice daily) in 31 patients with active rheumatoid arthritis also demonstrated significant improvements in subjective and objective clinical parameters, with a reduction in ESR and rheumatoid factor titre in a majority of seropositive patients.[7]
Experimental Protocols
Arachidonic Acid Release and Metabolism Assay
This protocol is based on the methodology described in studies investigating the effect of this compound on arachidonic acid metabolism.[6]
Methodology:
-
Cell Preparation:
-
Elicit and harvest peritoneal polymorphonuclear leukocytes (PMNLs) from rats following intraperitoneal injection of casein.
-
Isolate platelets from rabbit blood.
-
Pre-label both cell types by incubation with [1-¹⁴C]arachidonic acid to incorporate the radiolabel into cell membrane phospholipids.
-
-
Treatment and Stimulation:
-
Wash the pre-labelled cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control.
-
Induce the release and metabolism of arachidonic acid by stimulating PMNLs with the calcium ionophore A23187 and platelets with thrombin.
-
-
Analysis:
-
Terminate the reaction and extract the lipids from the cell suspension.
-
Separate the arachidonic acid and its metabolites (e.g., leukotriene B4, thromboxane B2, 12-HETE) using thin-layer chromatography or high-performance liquid chromatography.
-
Quantify the amount of radioactivity in the spots corresponding to the different metabolites to determine the inhibitory effect of this compound.
-
Pharmacokinetics and Metabolism
A study in healthy volunteers receiving 250 mg of this compound twice daily for 15 days found that steady-state serum concentrations were achieved between days 5 and 8.[3] The study also identified two metabolites, MI and MII. Concomitant administration of ibuprofen did not significantly affect the serum half-life of this compound but did reduce the maximum serum concentration and the area under the curve.[3]
Chemical Information
-
Chemical Name: 1-CYCLOHEXYL-2-(2-METHYL-4-QUINOLYL)-3-(2-THIAZOLYL)GUANIDINE[1]
-
Synonyms: SR-1368[1]
-
Molecular Formula: C₂₀H₂₃N₅S[8]
-
Molecular Weight: 365.51 g/mol [8]
Conclusion
This compound represents a significant development in anti-inflammatory therapy due to its dual inhibitory action on both the cyclooxygenase and lipoxygenase pathways. This mechanism provides a broader spectrum of activity compared to traditional NSAIDs, which primarily target COX. The preclinical and clinical data suggest its potential as an effective agent in managing inflammatory conditions such as rheumatoid arthritis, with evidence suggesting disease-modifying properties.[5] The detailed pharmacological and mechanistic data presented in this guide offer a solid foundation for further research and development in the field of anti-inflammatory drug discovery. Further investigations into its synthesis, long-term safety, and efficacy in a wider range of inflammatory disorders are warranted.
References
- 1. GSRS [precision.fda.gov]
- 2. An unusual profile of activity of a new basic anti-inflammatory drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of this compound and two of its metabolites after multiple oral dosing, and the effects of concomitant administration of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple effects of a new anti-inflammatory agent, this compound, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: long-term open study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compound: this compound (CHEMBL276368) - ChEMBL [ebi.ac.uk]
Timegadine (CAS Number: 71079-19-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timegadine, with the Chemical Abstracts Service (CAS) number 71079-19-1, is a trisubstituted guanidine derivative that has been investigated for its anti-inflammatory and potential disease-modifying properties.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, pharmacology, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development.
Chemical and Physical Properties
This compound is chemically identified as N-cyclohexyl-N''-(2-methyl-4-quinolyl)-N'-2-thiazolylguanidine.[2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 71079-19-1 | [3] |
| Molecular Formula | C₂₀H₂₃N₅S | [4] |
| Molecular Weight | 365.5 g/mol | [4] |
| Synonyms | SR-1368 | [5] |
| Storage | 2-8℃ | [4] |
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, primarily centered around the modulation of inflammatory pathways. It is a potent inhibitor of both cyclooxygenase (COX) and lipoxygenase, key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators like prostaglandins and leukotrienes.[1][6]
The inhibitory effects of this compound on these enzymes have been quantified in various in vitro systems.
| Enzyme/System | IC₅₀ Value | Reference |
| Cyclo-oxygenase (washed rabbit platelets) | 5 nM | [6] |
| Cyclo-oxygenase (rat brain) | 20 µM | [6] |
| Lipo-oxygenase (horse platelet cytosol) | 100 µM | [6] |
| Lipo-oxygenase (washed rabbit platelets) | 100 µM | [6] |
Beyond its effects on arachidonic acid metabolism, there is evidence to suggest this compound's involvement in cyclic adenosine monophosphate (cAMP) signaling pathways. Some vasodilators exert their effects by increasing intracellular cAMP levels, which can occur through the inhibition of phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.[7][8] While direct and potent inhibition of specific PDEs by this compound is not extensively documented in the available literature, its profile as a vasodilator suggests a potential influence on this pathway.[7]
Additionally, some guanidine derivatives have been studied for their activity at histamine receptors.[9] The histamine H2 receptor, in particular, is linked to the cAMP signaling pathway.[10]
Signaling Pathway Overview
The potential interplay of this compound's known inhibitory actions and its possible influence on cAMP signaling is depicted below.
Pharmacology and Pharmacokinetics
Studies in healthy volunteers have elucidated the pharmacokinetic profile of this compound. Following oral administration, steady-state serum concentrations are typically achieved within 5 to 8 days.[11]
| Parameter | Observation | Condition | Reference |
| Dosing Regimen | 250 mg tablet, twice daily | Multiple oral dosing in healthy volunteers | [11] |
| Time to Steady State | 5-8 days | Multiple oral dosing | [11] |
| Drug Interaction | Ibuprofen reduced Cmax, AUC, and Tmax of this compound | Concomitant administration | [11] |
| Hepatic Effects | No significant changes in serum liver enzymes or hepatic microsomal enzyme activity | Multiple oral dosing | [11] |
Preclinical and Clinical Studies
This compound has been evaluated in both preclinical models of inflammation and in clinical trials for rheumatoid arthritis.
In preclinical studies using adjuvant arthritic rats, this compound demonstrated significant anti-inflammatory effects. It inhibited both primary and secondary lesions, was effective in reducing the severity of established disease, and a short course of treatment at the time of adjuvant injection prevented the development of secondary lesions.[2]
Clinical trials in patients with active rheumatoid arthritis have shown that this compound can lead to significant improvements in both biochemical and clinical markers of disease activity, including ESR, serum IgG and IgM, leukocyte and platelet counts, duration of morning stiffness, and the number of swollen joints.[1] In a comparative study, this compound was found to be superior to naproxen in controlling disease activity.[1] Long-term open studies have also suggested its potential as a remissive drug.[12]
Experimental Protocols
Phosphodiesterase (PDE) Activity Assay (Representative Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound like this compound on PDE enzymes. Specific assay conditions may vary depending on the PDE isoform and the detection method.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and serial dilutions of this compound in an appropriate assay buffer.[13][14]
-
Reaction Setup: In a microplate, combine the PDE enzyme solution with the different concentrations of this compound or vehicle control.
-
Initiation: Start the enzymatic reaction by adding the cAMP or cGMP substrate to each well.[15]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 10-60 minutes).[13][14]
-
Termination: Stop the reaction. This can be achieved by adding a broad-spectrum PDE inhibitor like IBMX, or by heat inactivation.[13][15]
-
Detection: Quantify the product of the reaction. This can be done through various methods:
-
Radioimmunoassay: Using radiolabeled substrates.[16]
-
Colorimetric/Luminescent Assays: These often involve a secondary enzymatic reaction that converts the 5'-AMP or 5'-GMP product into a detectable signal (e.g., quantifying the remaining ATP in a coupled kinase reaction or measuring released phosphate).[14][15][17][18]
-
-
Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC₅₀ value.
cAMP Accumulation Assay (Representative Protocol)
This protocol outlines a general method to measure changes in intracellular cAMP levels in response to a test compound.
Methodology:
-
Cell Seeding: Plate cells (e.g., a cell line expressing a target Gs-coupled receptor) in a 96- or 384-well plate and culture until they reach the desired confluency.[19]
-
Compound Addition: Treat the cells with various concentrations of this compound in the presence of a PDE inhibitor (like IBMX) to prevent cAMP degradation.
-
Stimulation: Add a substance to stimulate cAMP production, such as forskolin (a direct activator of adenylyl cyclase) or a specific agonist for a Gs-coupled receptor.[20]
-
Incubation: Incubate the plate for a specified time at 37°C to allow for cAMP accumulation.[20]
-
Cell Lysis: Add a lysis buffer to disrupt the cells and release the intracellular cAMP.[17]
-
Detection: Measure the cAMP concentration in the cell lysates. This is typically done using a competitive immunoassay format, such as:
-
ELISA: Where cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.[17]
-
Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen®: These are bead-based proximity assays where a signal is generated based on the competition between cellular cAMP and a labeled cAMP analog.[19][21]
-
-
Data Analysis: Construct a standard curve using known cAMP concentrations. Use this curve to determine the cAMP levels in the experimental samples and evaluate the effect of this compound.
Toxicology and Safety
In clinical studies, the side effects of this compound were reported to be mainly gastrointestinal and allergic in nature, with allergic reactions being more frequent compared to naproxen.[1] During a 24-week open trial, five out of 31 patients were withdrawn from treatment due to the appearance of side effects.[12] Preclinical toxicology studies are essential to determine parameters such as the maximum tolerated dose (MTD) and to identify any potential target organ toxicities.[22][23]
Conclusion
This compound is a compound with a well-defined anti-inflammatory profile, acting as a dual inhibitor of cyclooxygenase and lipoxygenase. Its clinical efficacy in rheumatoid arthritis suggests it may have disease-modifying properties. While its effects on the cAMP signaling pathway are less characterized, its vasodilator properties point to a potential interaction. The experimental protocols provided in this guide offer a starting point for further investigation into its mechanisms and potential therapeutic applications. As with any drug development candidate, a thorough evaluation of its safety and toxicology is paramount.
References
- 1. This compound: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An unusual profile of activity of a new basic anti-inflammatory drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound [myskinrecipes.com]
- 5. GSRS [precision.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of cimetidine on histamine atrial chronotropic receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The pharmacokinetics of this compound and two of its metabolites after multiple oral dosing, and the effects of concomitant administration of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: long-term open study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. promega.com [promega.com]
- 16. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclic AMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. cAMP-Glo™ Assay [promega.jp]
- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 20. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 21. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 22. Toxicology | MuriGenics [murigenics.com]
- 23. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
No Specific Research Found for "SR 1368" as an Anti-Inflammatory Agent
Initial investigations into the query yielded general information on inflammation, the mechanisms of various anti-inflammatory drugs, and research on other compounds. A subsequent, more targeted search for "SR 1368," "SR1368," and similar variations across scholarly databases failed to identify any specific molecule with this name being investigated for anti-inflammatory properties.
One clinical trial for the drug spesolimab was identified with an identifier containing "1368" (NCT05819398), but the compound itself is not referred to as "SR 1368." Additionally, a dietary supplement with "1368 mg" in its name was found, but this is a dosage amount and not the name of a specific research compound.
It is possible that "SR 1368" is an internal designation for a compound in early-stage development that has not yet been disclosed in public research, a misnomer, or a compound that is no longer under investigation.
Without access to specific research data on "SR 1368," it is not possible to fulfill the request for an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further clarification on the identity of "SR 1368" or references to any existing publications would be necessary to proceed.
Timegadine's Inhibition of Arachidonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timegadine is an anti-inflammatory agent that exerts its effects through the modulation of the arachidonic acid (AA) metabolic cascade. Understanding the precise mechanisms of its inhibitory action is crucial for the development of novel therapeutics targeting inflammatory pathways. This technical guide provides an in-depth overview of this compound's interaction with the key enzymes of arachidonic acid metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and workflows.
Arachidonic acid is a polyunsaturated fatty acid that is a key precursor to a group of potent, short-acting signaling molecules called eicosanoids.[1][2] These molecules, which include prostaglandins, thromboxanes, and leukotrienes, are pivotal in mediating inflammatory responses, pain, and fever.[3][4] The synthesis of these mediators is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.[5][6] Once released, arachidonic acid is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[5][7] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that target these pathways, primarily by inhibiting the COX enzymes.[8][9]
The Arachidonic Acid Metabolic Pathway
The metabolism of arachidonic acid is a complex network of enzymatic reactions that produce a diverse array of bioactive lipids. The two main branches of this pathway are catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
-
Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2).[8][10] PGH2 is an unstable intermediate that is further converted by specific synthases into various prostaglandins (e.g., PGD2, PGE2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2).[1][9] These molecules are involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[3][4]
-
Lipoxygenase (LOX) Pathway: The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) introduce molecular oxygen into arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs).[5][6] These are then converted to hydroxyeicosatetraenoic acids (HETEs) or leukotrienes.[5] For instance, 5-LOX initiates the synthesis of leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are involved in bronchoconstriction and vascular permeability.[2][11]
This compound's Mechanism of Inhibition
This compound demonstrates a multi-faceted inhibition of the arachidonic acid cascade. It has been shown to inhibit the initial release of arachidonic acid from membrane phospholipids and also directly inhibit the activity of both cyclooxygenase and lipoxygenase enzymes.[12] This dual action contributes to its anti-inflammatory properties.
The specific points of inhibition by this compound are:
-
Inhibition of Arachidonic Acid Release: this compound inhibits the release of arachidonic acid from polymorphonuclear leukocytes (PMNLs) and platelets.[12]
-
Inhibition of Lipoxygenase (LOX): It demonstrates inhibitory activity against lipoxygenase in PMNLs.[12]
-
Inhibition of Cyclooxygenase (COX): this compound is a potent inhibitor of cyclooxygenase in platelets.[12]
Quantitative Data on Inhibition
The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) for various steps and products of the arachidonic acid metabolic pathway. The following table summarizes these findings.
| Target/Product | Cell Type | IC50 (M) |
| Arachidonic Acid Release | PMNLs & Platelets | 2.7 x 10-5 |
| Lipoxygenase Activity | PMNLs | 4.1 x 10-5 |
| Cyclooxygenase Activity | Platelets | 3.1 x 10-8 |
| Leukotriene B4 Formation | PMNLs | 2.0 x 10-5 |
| Thromboxane B2 Formation | Platelets | 3.2 x 10-8 |
| 12-HETE Formation | Platelets | 4.9 x 10-5 |
| Data sourced from a study on casein-elicited rat peritoneal polymorphonuclear leukocytes (PMNL) and rabbit platelets.[12] |
Experimental Protocols
The following is a detailed description of the methodologies used in key experiments to determine the inhibitory effects of this compound on arachidonic acid metabolism.[12]
Cell Preparation and Radiolabeling
-
Cell Source: Casein-elicited rat peritoneal polymorphonuclear leukocytes (PMNLs) and rabbit platelets were used.
-
Radiolabeling: The cells were pre-labeled with [1-14C]arachidonic acid to allow for the tracking of its release and metabolism.
Induction of Arachidonic Acid Metabolism
-
PMNLs: Metabolism was induced by the calcium ionophore A23187.
-
Platelets: Metabolism was induced by thrombin.
Enzyme Inhibition Assay
-
Incubation: The pre-labeled cells were incubated with varying concentrations of this compound prior to the addition of the inducing agent (A23187 or thrombin).
-
Reaction Termination: The reaction was stopped after a specified time.
-
Extraction: The lipids, including unmetabolized arachidonic acid and its metabolites, were extracted from the reaction mixture.
Analysis of Arachidonic Acid Metabolites
-
Separation: The extracted lipids were separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled arachidonic acid and its various metabolites (leukotriene B4, thromboxane B2, 12-HETE) was quantified using a radiodetector.
-
IC50 Determination: The concentration of this compound that caused a 50% reduction in the release of arachidonic acid or the formation of a specific metabolite was determined as the IC50 value.
Conclusion
This compound exhibits a potent and multi-targeted inhibitory effect on the arachidonic acid metabolic pathway. Its ability to suppress the initial release of arachidonic acid, coupled with the direct inhibition of both cyclooxygenase and lipoxygenase, underscores its significant anti-inflammatory potential. The quantitative data reveal a particularly strong inhibition of cyclooxygenase in platelets, suggesting a profound impact on thromboxane synthesis. The detailed experimental protocols provided herein offer a framework for the further investigation of this compound and other novel anti-inflammatory compounds targeting the complex network of eicosanoid biosynthesis. This comprehensive understanding of this compound's mechanism of action is invaluable for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Pharmacogenomics of Prostaglandin and Leukotriene Receptors [frontiersin.org]
- 3. Prostaglandins and leukotrienes: advances in eicosanoid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple effects of a new anti-inflammatory agent, this compound, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Timegadine: A Technical Guide for Basic Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timegadine is a guanidine derivative with a unique profile as an anti-inflammatory agent. Its mechanism of action distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs), offering a valuable tool for researchers investigating the complexities of inflammation. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism, quantitative data from key studies, relevant experimental protocols, and its position within inflammatory signaling pathways.
Core Mechanism of Action
This compound's primary anti-inflammatory effect stems from its potent, competitive inhibition of two key enzyme families in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX). By targeting both pathways, this compound effectively reduces the production of a broad spectrum of pro-inflammatory mediators, including prostaglandins and leukotrienes.
Quantitative Data
The following tables summarize the quantitative data on this compound's inhibitory activity and its effects in preclinical and clinical models of inflammation.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme/Process | System | IC50 Value | Reference |
| Cyclooxygenase (COX) | Washed Rabbit Platelets | 5 nM | [1] |
| Cyclooxygenase (COX) | Rat Brain | 20 µM | [1] |
| Cyclooxygenase (COX) | Platelets | 3.1 x 10⁻⁸ M | [2] |
| Lipoxygenase (LOX) | Horse Platelet Cytosol | 100 µM | [1] |
| Lipoxygenase (LOX) | Washed Rabbit Platelets | 100 µM | [1] |
| Lipoxygenase (LOX) | Rat Peritoneal PMNLs | 4.1 x 10⁻⁵ M | [2] |
| Arachidonic Acid Release | Rat Peritoneal PMNLs & Rabbit Platelets | 2.7 x 10⁻⁵ M | [2] |
| Leukotriene B4 Formation | Rat Peritoneal PMNLs | 2.0 x 10⁻⁵ M (50% inhibition) | [2] |
| Thromboxane B2 Formation | Platelets | 3.2 x 10⁻⁸ M (50% inhibition) | [2] |
| 12-HETE Formation | Platelets | 4.9 x 10⁻⁵ M (50% inhibition) | [2] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound in Animal Models
| Model | Species | Effect | Dosing | Reference |
| Adjuvant Arthritis | Rat | Inhibition of primary and secondary lesions | 10 to 30 mg/kg daily (oral) for 28 days | [1] |
| Carrageenan-induced Edema | Rat | Dose-dependent inhibition | Not specified | [3] |
| Nystatin-induced Edema | Rat | Dose-dependent inhibition | Not specified | [3] |
| Concanavalin A-induced Edema | Rat | Dose-dependent inhibition | Not specified | [3] |
Table 3: Clinical Efficacy of this compound in Rheumatoid Arthritis
| Parameter | Study Design | Dosage | Key Findings | Reference |
| Clinical & Biochemical Markers | 24-week, open-label | 250 mg twice daily | Significant improvement in clinical parameters, significant decrease in ESR, reduction in rheumatoid factor titre in 65% of seropositive patients. | [4] |
| Comparison with Naproxen | 24-week, double-blind | 500 mg/day | Superior to naproxen in improving ESR, serum IgG and IgM, leukocyte and platelet counts, morning stiffness, Ritchie index, number of swollen joints, pain, and general condition. | [5] |
Experimental Protocols
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
These assays are fundamental to determining the inhibitory potential of a compound like this compound on the key enzymes of the arachidonic acid pathway.
Objective: To quantify the in vitro inhibition of COX and LOX enzymes by this compound.
General Methodology:
-
Enzyme Preparation: Purified COX-1, COX-2, or various LOX isoforms are used. These can be commercially sourced or prepared from appropriate tissues (e.g., platelets, neutrophils).
-
Reaction Mixture: A buffered solution is prepared containing the enzyme, a cofactor (such as hematin for COX), and the substrate (arachidonic acid or linoleic acid).
-
Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: The reaction is stopped, often by the addition of an acid or a solvent to precipitate the protein.
-
Product Quantification: The enzymatic products (e.g., prostaglandins for COX, leukotrienes or HETEs for LOX) are quantified. This can be achieved through various methods, including:
-
Spectrophotometry: Measuring the absorbance of a chromogenic product.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Using specific antibodies to detect the product.
-
High-Performance Liquid Chromatography (HPLC): Separating and quantifying the specific products.
-
Mass Spectrometry (MS): Providing high sensitivity and specificity for product identification and quantification.
-
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Specifics from this compound Literature:
-
Cell Systems Used: Casein-elicited rat peritoneal polymorphonuclear leukocytes (PMNLs) and rabbit platelets were pre-labeled with [1-¹⁴C]arachidonic acid to study the effects on arachidonic acid release and metabolism.[2]
In Vivo Models of Inflammation
Objective: To assess the anti-inflammatory efficacy of this compound in a living organism.
Adjuvant Arthritis Model in Rats:
-
Induction: Arthritis is induced in rats by a single intradermal injection of Freund's complete adjuvant into the paw or base of the tail.
-
Treatment: this compound is administered orally at various doses, typically starting from the day of adjuvant injection and continuing for a set period (e.g., 28 days).
-
Assessment: The severity of arthritis is evaluated by measuring:
-
Paw volume: Measured using a plethysmometer.
-
Arthritic score: A visual scoring system based on the inflammation of the joints.
-
Body weight: Monitored throughout the study.
-
Biochemical markers: Blood samples are collected to measure inflammatory markers such as erythrocyte sedimentation rate (ESR), C-reactive protein, and leukocyte counts.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess cartilage and bone destruction.
-
Signaling Pathways and Visualizations
The primary established mechanism of this compound is its direct inhibition of COX and LOX enzymes. There is currently no direct evidence in the available scientific literature to suggest that this compound modulates upstream signaling pathways such as the NF-κB or MAPK pathways. Therefore, the following diagrams focus on the arachidonic acid cascade and a general experimental workflow.
Caption: this compound's mechanism of action in the arachidonic acid pathway.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion for the Research Professional
This compound presents a compelling tool for inflammation research due to its dual inhibitory action on both the cyclooxygenase and lipoxygenase pathways. This broad-spectrum inhibition of pro-inflammatory mediator synthesis makes it a valuable compound for studying inflammatory processes where both prostaglandins and leukotrienes play a significant role. The provided quantitative data and outlined experimental methodologies offer a solid foundation for incorporating this compound into basic and preclinical inflammation research. While its effects on major signaling cascades like NF-κB and MAPK are not currently documented, its well-defined mechanism at the level of the arachidonic acid cascade allows for targeted investigations into the downstream consequences of COX and LOX inhibition. Future research could explore the potential for this compound to indirectly influence these broader signaling networks as a consequence of its primary mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proceedings of the British Pharmacological Society. Bath, 9th-11th April 1986. Abstracts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Timegadine In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timegadine is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated efficacy in treating conditions such as rheumatoid arthritis. A key mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins involved in inflammation and other physiological processes. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and primarily involved in the inflammatory response. This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against COX-1 and COX-2, which is essential for characterizing its pharmacological profile.
Data Presentation
The inhibitory activity of this compound against COX-1 and COX-2 is quantified by determining its half-maximal inhibitory concentration (IC50). The following table is designed to summarize the quantitative data obtained from the in vitro assays.
Note: Specific IC50 values for this compound against COX-1 and COX-2 were not found in the currently available literature. The values in the table below are placeholders and should be replaced with experimentally determined data.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | To be determined | To be determined | To be calculated |
| Celecoxib (Control) | ~82 | ~6.8 | ~12[1] |
| Ibuprofen (Control) | ~12 | ~80 | ~0.15[1] |
Signaling Pathway
The diagram below illustrates the cyclooxygenase pathway and the role of inhibitors.
Caption: Cyclooxygenase signaling pathway and points of inhibition by NSAIDs.
Experimental Protocols
This section details a representative protocol for an in vitro cyclooxygenase inhibition assay using a colorimetric method. This method measures the peroxidase activity of COX.
Objective:
To determine the IC50 values of this compound for ovine or human COX-1 and COX-2.
Materials and Reagents:
-
COX-1 and COX-2 enzymes (ovine or human)
-
Arachidonic acid (substrate)
-
Heme
-
Tris-HCl buffer (pH 8.0)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
This compound
-
Known COX inhibitors (e.g., Celecoxib, Ibuprofen) for positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 590-620 nm
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro COX inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare Tris-HCl buffer (e.g., 0.1 M, pH 8.0).
-
Reconstitute COX-1 and COX-2 enzymes in the buffer according to the manufacturer's instructions. Keep on ice.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare stock solutions of control inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor) in DMSO and prepare serial dilutions.
-
Prepare arachidonic acid and TMPD solutions.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in the specified order:
-
150 µL of assay buffer
-
10 µL of Heme
-
10 µL of COX-1 or COX-2 enzyme
-
-
Add 10 µL of the diluted this compound solution or control inhibitor to the appropriate wells. For the 100% activity control, add 10 µL of the vehicle (buffer with the same percentage of DMSO as the test compound wells). For the blank, add 10 µL of buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the colorimetric substrate solution (TMPD) followed by 10 µL of arachidonic acid solution to all wells except the blank.
-
Incubate the plate at 37°C for 5-10 minutes.
-
Measure the absorbance at a wavelength between 590 nm and 620 nm using a microplate reader.
-
-
Data Analysis:
-
Correct the absorbance readings by subtracting the absorbance of the blank from all other readings.
-
Calculate the percentage of COX inhibition for each concentration of this compound using the following formula: % Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the COX enzyme activity, by using non-linear regression analysis.
-
Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.
-
Conclusion
This document provides a comprehensive framework for conducting an in vitro cyclooxygenase inhibition assay to characterize the activity of this compound. By following the detailed protocol and utilizing the provided templates for data presentation and visualization, researchers can effectively determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2. This information is crucial for understanding its mechanism of action and for its further development as a therapeutic agent.
References
Application Note: High-Throughput Lipoxygenase Activity Assay Using Timegadine
Audience: Researchers, scientists, and drug development professionals.
Introduction Lipoxygenases (LOX) are a family of non-heme iron-containing dioxygenases that play a crucial role in the biosynthesis of potent inflammatory mediators.[1] These enzymes catalyze the addition of molecular oxygen to polyunsaturated fatty acids like arachidonic acid and linoleic acid, leading to the formation of hydroperoxy fatty acids.[1][2] In the arachidonic acid cascade, 5-lipoxygenase (5-LOX) is the key enzyme that initiates the synthesis of leukotrienes, which are heavily implicated in the pathophysiology of various inflammatory diseases such as asthma, rheumatoid arthritis, and cancer.[1][3] Consequently, inhibitors of the LOX pathway are valuable tools for both studying inflammatory processes and developing novel therapeutics.[3]
Timegadine is an anti-inflammatory agent that has been shown to inhibit lipoxygenase activity.[4] This application note provides a detailed protocol for measuring lipoxygenase activity using a spectrophotometric assay and for evaluating the inhibitory effects of this compound. The assay is based on the principle that the LOX-catalyzed formation of a hydroperoxide from a substrate like linoleic acid results in a conjugated diene system that can be monitored by the increase in absorbance at 234 nm.[5][6][7]
Signaling Pathway and Inhibition
The diagram below illustrates the initial steps of the 5-lipoxygenase pathway, a key target in inflammatory disease research, and the inhibitory action of compounds like this compound.
Caption: The 5-Lipoxygenase (5-LOX) signaling cascade and its inhibition by this compound.
Quantitative Data: this compound Inhibition
This compound has been demonstrated to inhibit multiple points in the arachidonic acid metabolism pathway. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound in different cellular systems.[4]
| Target Process/Enzyme | Cell Type | IC50 Value |
| Arachidonic Acid Release | Rat PMNLs & Rabbit Platelets | 2.7 x 10⁻⁵ M (27 µM) |
| Lipoxygenase Activity | Rat PMNLs | 4.1 x 10⁻⁵ M (41 µM) |
| Leukotriene B4 Formation | Rat PMNLs | 2.0 x 10⁻⁵ M (20 µM) |
| 12-HETE Formation | Rabbit Platelets | 4.9 x 10⁻⁵ M (49 µM) |
| Cyclooxygenase (COX) Activity | Rabbit Platelets | 3.1 x 10⁻⁸ M (31 nM) |
Data sourced from Ahnfelt-Rønne & Arrigoni-Martelli (1982).[4]
Experimental Protocols
This section provides a detailed methodology for a spectrophotometric lipoxygenase activity assay adapted from established protocols.[5][6]
Materials and Reagents
-
Enzyme: Purified lipoxygenase (e.g., soybean LOX as a standard or lysate from cells/tissues).
-
Buffer: 50 mM Sodium Phosphate Buffer, pH 6.0.[5]
-
Substrate: 10 mM Sodium Linoleate stock solution.
-
Inhibitor: this compound stock solution (dissolved in a suitable solvent like DMSO).
-
Equipment:
-
UV-Vis Spectrophotometer or 96-well plate reader capable of measuring absorbance at 234 nm.
-
UV-transparent cuvettes or 96-well plates.
-
Pipettes and other standard laboratory equipment.
-
Reagent Preparation
50 mM Sodium Phosphate Buffer (pH 6.0) [5]
-
Prepare 0.2 M stock solutions of Sodium Phosphate Monobasic (NaH₂PO₄) and Sodium Phosphate Dibasic (Na₂HPO₄).
-
To create 200 mL of the buffer, mix 43.85 mL of 0.2 M monobasic solution with 6.15 mL of 0.2 M dibasic solution.
-
Add deionized water to a final volume of 200 mL.
-
Verify the pH is 6.0 and adjust if necessary.
10 mM Sodium Linoleate Substrate Stock [5][6]
-
In a light-protected flask (e.g., wrapped in aluminum foil), add 78 µL of linoleic acid and 90 µL of Tween-20 to 10 mL of boiled, distilled water.
-
Mix gently to avoid bubbles.
-
Slowly add 0.5 M NaOH dropwise until the solution becomes clear (approx. 100 µL).[5]
-
Transfer the solution to a 25 mL volumetric flask, protect it from light, and bring the final volume to 25 mL with deionized water.
-
Aliquot into amber microtubes and store at -20°C.[5]
Assay Workflow
The following diagram outlines the general workflow for conducting the LOX inhibition assay.
Caption: General experimental workflow for the lipoxygenase inhibition assay.
Spectrophotometric Assay Protocol
This protocol is designed for a total reaction volume of 200 µL in a 96-well plate format. Adjust volumes as needed for cuvettes.
-
Plate Setup: Label wells for "Blank", "Control", and "this compound" concentrations.
-
Reagent Addition: Add the components in the following order:
| Component | Blank (µL) | Control (µL) | This compound Test (µL) |
| 50 mM Phosphate Buffer | 188 | 186 | As needed |
| This compound (or Vehicle) | - | 2 (Vehicle) | 2 (or variable vol.) |
| 10 mM Sodium Linoleate | 2 | 2 | 2 |
| Final Volume (pre-enzyme) | 190 | 190 | 190 |
-
Pre-incubation: Mix the plate gently and incubate at room temperature for 5-10 minutes to allow the inhibitor to interact with the substrate.
-
Reaction Initiation: Add 10 µL of the LOX enzyme solution to the "Control" and "this compound Test" wells. Do not add enzyme to the "Blank" well.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 234 nm every 30 seconds for 5-10 minutes.[2][6]
Data Analysis
-
Calculate Reaction Rate (V₀):
-
Subtract the blank absorbance from all readings.
-
Plot Absorbance vs. Time for each well.
-
Determine the initial linear rate of the reaction (ΔAbs/min). This is V₀.
-
-
Calculate Percent Inhibition:
-
Use the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
-
Determine IC50 Value:
-
Plot % Inhibition against the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition.
-
Caption: Logical diagram of enzyme inhibition in the LOX assay.
Disclaimer: This protocol serves as a guideline. Optimal conditions, including enzyme and substrate concentrations, may vary depending on the source of the lipoxygenase and should be determined empirically. For Research Use Only. Not for use in diagnostic procedures.
References
- 1. probiologists.com [probiologists.com]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic options for 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple effects of a new anti-inflammatory agent, this compound, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoxygenase activity determination [protocols.io]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
Developing Cell-Based Assays with Timegadine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timegadine, a potent dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, presents a valuable tool for investigating the arachidonic acid cascade and its role in inflammation and other physiological processes. These application notes provide detailed protocols for developing and implementing cell-based assays to characterize the inhibitory activity of this compound and similar compounds. The methodologies outlined herein are designed to be adaptable to various research needs, from basic scientific inquiry to high-throughput screening in drug discovery.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by inhibiting the activity of both COX and LOX enzymes. These enzymes are critical for the conversion of arachidonic acid into pro-inflammatory mediators. COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins and thromboxanes, while LOX enzymes catalyze the production of leukotrienes and lipoxins. By inhibiting both pathways, this compound effectively reduces the production of a broad spectrum of inflammatory molecules.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. The IC50 values for this compound can vary depending on the specific enzyme isoform, cell type, and assay conditions.
| Parameter | Cell Type/Enzyme Source | IC50 Value |
| Cyclooxygenase (COX) Inhibition | ||
| Washed Rabbit Platelets | 5 nM | |
| Rat Brain | 20 µM | |
| Lipoxygenase (LOX) Inhibition | ||
| Horse Platelet Homogenates (Cytosol) | 100 µM | |
| Washed Rabbit Platelets | 100 µM |
Experimental Protocols
Cell-Based Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on COX activity in a cell-based system by measuring the production of Prostaglandin E2 (PGE2).
Materials:
-
Cell line expressing COX (e.g., RAW 264.7 murine macrophages, A549 human lung carcinoma cells)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound
-
Arachidonic Acid (substrate)
-
PGE2 ELISA Kit
-
Cell lysis buffer
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the chosen cell line into a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known COX inhibitor). Incubate for 1 hour at 37°C.
-
Substrate Addition: Prepare a working solution of arachidonic acid in cell culture medium. Add 10 µL of the arachidonic acid solution to each well to a final concentration of 10 µM.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
PGE2 Measurement: Collect the cell culture supernatant. Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each this compound concentration relative to the vehicle control. Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Lipoxygenase (LOX) Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on 5-Lipoxygenase (5-LOX) activity in a cell-based system by measuring the production of Leukotriene B4 (LTB4).
Materials:
-
Cell line expressing 5-LOX (e.g., human neutrophils, HL-60 cells differentiated into a neutrophil-like phenotype)
-
Cell culture medium (e.g., RPMI-1640)
-
This compound
-
Calcium Ionophore A23187 (stimulant)
-
LTB4 ELISA Kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh blood or differentiate HL-60 cells according to established protocols. Resuspend the cells in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Compound Treatment: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (a known 5-LOX inhibitor). Incubate for 15 minutes at 37°C.
-
Cell Stimulation: Add Calcium Ionophore A23187 to each well to a final concentration of 5 µM to stimulate LTB4 production.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
LTB4 Measurement: Terminate the reaction by adding a suitable stop solution or by centrifugation to pellet the cells. Collect the supernatant and measure the LTB4 concentration using a commercial LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of 5-LOX inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value as described for the COX inhibition assay.
Mandatory Visualizations
Caption: Arachidonic Acid Cascade and this compound Inhibition Pathway.
Caption: General Workflow for Cell-Based Inhibition Assay.
Timegadine Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timegadine is a potent anti-inflammatory agent that has demonstrated significant efficacy in various preclinical animal models of inflammation. Its mechanism of action involves the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators such as prostaglandins and leukotrienes. This unique dual-inhibitory profile suggests a broad spectrum of anti-inflammatory activity, potentially offering a superior therapeutic window compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that solely target COX enzymes.
These application notes provide a comprehensive overview of this compound dosage, experimental protocols, and its mechanism of action for use in animal studies, intended to guide researchers in their preclinical investigations.
Data Presentation: this compound Dosage in Animal Studies
The following table summarizes the reported dosages of this compound used in various animal models. It is crucial to note that the optimal dosage may vary depending on the specific animal model, strain, age, and the desired therapeutic effect.
| Animal Model | Species | Route of Administration | Dosage Range | Study Focus | Reference |
| Adjuvant-Induced Arthritis | Rat | Oral | 10 - 30 mg/kg/day | Anti-inflammatory, anti-arthritic | [1] |
| Carrageenan-Induced Paw Edema | Rat | Oral | Dose-dependent inhibition | Acute anti-inflammatory | [1] |
| Nystatin-Induced Edema | Rat | Oral | Dose-dependent inhibition | Anti-inflammatory | [1] |
| Concanavalin A-Induced Edema | Rat | Oral | Dose-dependent inhibition | Anti-inflammatory | [1] |
Experimental Protocols
Detailed methodologies for key in vivo inflammatory models are provided below. These protocols are based on established scientific literature and can be adapted for the evaluation of this compound.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is a well-established method for inducing a chronic, systemic inflammatory condition that shares pathological features with human rheumatoid arthritis.
Materials:
-
This compound
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)[2][3]
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Male Lewis or Wistar rats (6-8 weeks old)
-
25-27 gauge needles and syringes
-
Plethysmometer or calipers for paw volume/thickness measurement
Procedure:
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of FCA into the plantar surface of the right hind paw or at the base of the tail.[2][3]
-
A primary inflammatory response (paw swelling) will be observed in the injected paw within a few days.
-
Secondary, systemic arthritis will develop in the contralateral (non-injected) paw and other joints around day 10-14.
-
-
This compound Administration (Prophylactic Dosing):
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound orally at the desired dosage (e.g., 10-30 mg/kg) once daily, starting from the day of adjuvant injection (Day 0) and continuing for the duration of the study (e.g., 21-28 days).[1]
-
A control group should receive the vehicle alone.
-
-
Assessment of Arthritis:
-
Measure the volume or thickness of both hind paws at regular intervals (e.g., daily or every other day) using a plethysmometer or calipers.
-
Arthritis can also be scored visually based on erythema, swelling, and joint deformity.
-
At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage destruction, and bone erosion.
-
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute, localized inflammation, primarily mediated by prostaglandins and other inflammatory mediators.
Materials:
-
This compound
-
Vehicle for this compound
-
Male Sprague-Dawley or Wistar rats (150-200g)
-
27-30 gauge needles and syringes
-
Plethysmometer or calipers
Procedure:
-
This compound Administration:
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[6]
-
The degree of swelling is calculated as the difference in paw volume/thickness between the pre- and post-carrageenan measurements.
-
The percentage inhibition of edema for the this compound-treated groups is calculated relative to the vehicle-treated control group.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action: Dual Inhibition of COX and LOX Pathways
This compound exerts its anti-inflammatory effects by inhibiting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of the arachidonic acid cascade. This dual inhibition prevents the synthesis of pro-inflammatory prostaglandins and leukotrienes.
References
- 1. An unusual profile of activity of a new basic anti-inflammatory drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. Adjuvant-Induced Arthritis Model [chondrex.com]
- 4. inotiv.com [inotiv.com]
- 5. researchgate.net [researchgate.net]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Timegadine Pharmacokinetics and Metabolism in Rats: Application Notes and Protocols
Executive Summary
This document provides a framework for conducting and analyzing preclinical pharmacokinetic and metabolism studies of Timegadine in rats. Due to the limited availability of public domain data on the specific pharmacokinetics and metabolism of this compound in rats, this document presents generalized protocols and application notes based on standard industry practices for characterizing novel chemical entities. These guidelines are intended for researchers, scientists, and drug development professionals to generate the necessary data for this compound.
Introduction to this compound
This compound is a tri-substituted guanidine derivative that has demonstrated anti-inflammatory properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in a relevant preclinical species such as the rat is a critical step in its development as a potential therapeutic agent. The following sections outline the methodologies to elucidate the pharmacokinetic and metabolic profile of this compound in rats.
In Vivo Pharmacokinetic Study Protocol
This protocol describes a typical single-dose pharmacokinetic study in rats.
Objective: To determine the pharmacokinetic profile of this compound in rats after intravenous (IV) and oral (PO) administration.
Materials:
-
This compound
-
Male Sprague-Dawley or Wistar rats (225-250 g)
-
Vehicle for IV and PO administration (e.g., saline, 0.5% methylcellulose)
-
Cannulas for blood collection (e.g., jugular vein cannulation)
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instrumentation (LC-MS/MS)
Experimental Workflow:
Caption: Experimental workflow for a rodent pharmacokinetic study.
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the study. For serial blood sampling, surgically implant a cannula in the jugular vein of each rat. Allow a recovery period of 2-3 days.
-
Dosing:
-
Divide rats into two groups: Intravenous (IV) and Oral (PO). A typical group size is n=3-5 rats.
-
Fast rats overnight before dosing.
-
IV Group: Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose of this compound (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters.
-
Data Presentation:
The following tables provide a template for summarizing the pharmacokinetic data that would be generated from such a study.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD)
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | Data to be generated | Data to be generated |
| Tmax (h) | Data to be generated | Data to be generated |
| AUC0-t (ngh/mL) | Data to be generated | Data to be generated |
| AUC0-inf (ngh/mL) | Data to be generated | Data to be generated |
| t1/2 (h) | Data to be generated | Data to be generated |
| CL (mL/min/kg) | Data to be generated | - |
| Vdss (L/kg) | Data to be generated | - |
| F (%) | - | Data to be generated |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.
In Vitro Metabolism Study Protocol
This protocol outlines a typical experiment to investigate the metabolic stability and identify the metabolic pathways of this compound using rat liver microsomes.
Objective: To assess the in vitro metabolic stability of this compound and identify its primary metabolic pathways in a rat liver microsomal system.
Materials:
-
This compound
-
Rat Liver Microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS or high-resolution mass spectrometer (HRMS)
Experimental Workflow:
Caption: Workflow for an in vitro metabolism study using liver microsomes.
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and this compound (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Termination:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Analyze the samples using LC-MS/MS to quantify the remaining parent compound (this compound) for metabolic stability assessment.
-
Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to identify potential metabolites by comparing samples from incubations with and without NADPH.
-
-
Data Analysis:
-
Metabolic Stability: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
-
Metabolite Identification: Analyze the HRMS data to identify masses corresponding to potential metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation).
-
Data Presentation:
Table 2: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes
| Parameter | Value |
| In Vitro t1/2 (min) | Data to be generated |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data to be generated |
Table 3: Potential Metabolic Pathways of this compound in Rat Liver Microsomes
| Metabolite ID | Proposed Biotransformation |
| M1 | Data to be generated (e.g., Hydroxylation) |
| M2 | Data to be generated (e.g., N-dealkylation) |
| M3 | Data to be generated (e.g., Glucuronidation) |
Conclusion
The protocols and templates provided in this document offer a comprehensive guide for the preclinical investigation of this compound's pharmacokinetics and metabolism in rats. The successful execution of these studies will generate crucial data to understand the ADME properties of this compound, which is essential for its further development and for predicting its pharmacokinetic behavior in humans. It is recommended to perform these studies under the appropriate animal welfare and good laboratory practice (GLP) guidelines.
Application Notes and Protocols for the Purification of Timegadine for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timegadine, with the chemical name N-Cyclohexyl-N'-(2-methyl-4-quinolinyl)-N''-2-thiazolylguanidine, is a basic anti-inflammatory drug candidate. Its purification at the laboratory scale is crucial for accurate pharmacological and toxicological studies. This document provides detailed application notes and protocols for the purification of this compound, focusing on preparative high-performance liquid chromatography (HPLC) and recrystallization techniques. The provided protocols are based on established analytical methods and general principles of purifying basic, lipophilic small molecules.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is essential for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃N₅S | --INVALID-LINK-- |
| Molecular Weight | 365.51 g/mol | --INVALID-LINK-- |
| Appearance | Neat (likely a solid) | --INVALID-LINK-- |
| AlogP (Lipophilicity) | 5.02 | --INVALID-LINK-- |
| Basic pKa | 7.14 | --INVALID-LINK-- |
The high AlogP value indicates that this compound is lipophilic, suggesting good solubility in organic solvents and amenability to reversed-phase chromatography. Its basic nature (pKa 7.14) allows for manipulation of its charge state with pH, which can be exploited in both chromatography and extraction protocols.
Purification Strategies
A multi-step approach is recommended for the purification of crude this compound, typically involving an initial extraction followed by preparative HPLC and/or recrystallization for final polishing.
Logical Workflow for this compound Purification
Caption: Proposed workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC
This protocol is adapted from a known analytical method for this compound and scaled for preparative purposes.[1] The primary goal of preparative HPLC is to isolate the target compound in sufficient quantity and purity.[2][3][4][5]
Instrumentation and Materials:
-
Preparative HPLC system with a suitable pump, injector, and UV detector
-
Newcrom R1 preparative column (or equivalent C18 column)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Crude this compound sample
Method Parameters (Starting Point):
| Parameter | Analytical Scale | Preparative Scale (Example) |
| Column | Newcrom R1 (e.g., 4.6 x 150 mm, 5 µm) | Newcrom R1 (e.g., 21.2 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Phosphoric Acid | Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | To be optimized based on analytical run | Same gradient profile, adjusted for system dwell volume |
| Flow Rate | ~1 mL/min | ~21.5 mL/min (geometrically scaled) |
| Injection Volume | 5-20 µL | To be determined by loading study |
| Detection | UV (wavelength to be determined from UV scan) | UV (same wavelength) |
Protocol Steps:
-
Analytical Method Optimization:
-
Dissolve a small amount of crude this compound in the mobile phase.
-
Perform an analytical HPLC run to determine the retention time of this compound and identify impurity peaks.
-
Optimize the gradient to achieve good resolution between this compound and its closest eluting impurities.
-
-
Loading Study:
-
On the analytical column, inject increasing amounts of the crude sample to determine the maximum loading capacity before resolution is lost.
-
-
Scale-Up Calculation:
-
Use the following formula to calculate the preparative flow rate:
-
Flow Rateprep = Flow Rateanalytical x (IDprep² / IDanalytical²)
-
-
The injection volume for the preparative scale will be determined from the loading study and scaled similarly.
-
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a strong, compatible solvent (e.g., DMSO).
-
Inject the sample and run the preparative gradient.
-
-
Fraction Collection:
-
Collect the eluent corresponding to the this compound peak.
-
-
Post-Purification:
-
Combine the collected fractions containing pure this compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
If the mobile phase contains a non-volatile acid like phosphoric acid, an additional liquid-liquid extraction step may be necessary. Neutralize the aqueous solution with a base (e.g., NaHCO₃) and extract the this compound into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified this compound.
-
Preparative HPLC Scale-Up Workflow```dot
Caption: Potential inhibitory action of this compound on inflammatory signaling.
Conclusion
The purification of this compound for laboratory use can be effectively achieved through a combination of preparative reversed-phase HPLC and recrystallization. The provided protocols offer a robust starting point for researchers. Method optimization, particularly in solvent selection for recrystallization and gradient conditions for HPLC, will be crucial for achieving high purity and yield. Rigorous analytical assessment of the final product is mandatory to ensure its suitability for further research and development.
References
Application Notes and Protocols for Timegadine in Adjuvant-Induced Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for evaluating the efficacy of Timegadine in a rat model of adjuvant-induced arthritis (AIA). The protocols outlined below are based on established methodologies for inducing and assessing AIA, incorporating the therapeutic administration of this compound, a dual inhibitor of cyclooxygenase (COX) and lipoxygenase.
Introduction
Adjuvant-induced arthritis in rats is a widely used preclinical model that shares many pathological features with human rheumatoid arthritis, including chronic inflammation, synovitis, and joint destruction.[1] this compound, a tri-substituted guanidine derivative, has demonstrated both anti-inflammatory and potential disease-modifying properties by inhibiting the arachidonic acid cascade.[2][3] This document provides a comprehensive guide for the in vivo evaluation of this compound's therapeutic potential in this model.
Experimental Protocols
Animal Model and Arthritis Induction
-
Animal Strain: Female Lewis rats (or other susceptible strains like Sprague-Dawley or Wistar), 6-8 weeks old.[4]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Arthritis Induction:
-
Prepare a suspension of 10 mg/mL Mycobacterium tuberculosis (H37Ra, heat-killed) in sterile mineral oil or Incomplete Freund's Adjuvant (IFA) to create Complete Freund's Adjuvant (CFA).
-
Anesthetize the rats using a suitable anesthetic agent (e.g., isoflurane).
-
Induce arthritis by a single subcutaneous injection of 0.1 mL of the CFA suspension into the base of the tail or 0.05 mL into the plantar surface of the right hind paw.[5]
-
The day of CFA injection is designated as Day 0.
-
Experimental Groups and Dosing Regimen
-
Group 1: Normal Control: Healthy rats receiving the vehicle only.
-
Group 2: Arthritis Control: AIA rats receiving the vehicle only.
-
Group 3: this compound Treatment: AIA rats receiving this compound (50 mg/kg, p.o.), once daily.
-
Group 4: Positive Control: AIA rats receiving a standard-of-care drug such as Indomethacin (1-2 mg/kg, p.o.) or Methotrexate (0.75 mg/kg/week, i.p.).
Note on Dosing: The recommended dose of this compound is based on its known anti-inflammatory profile in rats.[5] The treatment can be initiated either prophylactically (from Day 0) or therapeutically (e.g., from Day 10-12, upon the appearance of secondary lesions). The duration of the study is typically 21-28 days.
Preparation and Administration of this compound
-
Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Administration: Administer the this compound suspension orally (p.o.) using a gavage needle. The volume of administration should be calculated based on the animal's body weight (typically 5-10 mL/kg).
Assessment of Arthritis Severity
-
Clinical Scoring:
-
Visually score the severity of arthritis in each paw daily or every other day, starting from Day 10.
-
Use a scoring system from 0 to 4 for each paw, where:
-
0 = No erythema or swelling
-
1 = Mild erythema and swelling of the digits
-
2 = Moderate erythema and swelling of the paw
-
3 = Severe erythema and swelling of the entire paw
-
4 = Gross deformity and ankylosis
-
-
The maximum possible score per animal is 16.
-
-
Paw Volume Measurement:
-
Measure the volume of both hind paws using a plethysmometer every 2-3 days.
-
Calculate the change in paw volume relative to the baseline measurement on Day 0.
-
Biochemical and Histopathological Analysis (at study termination)
-
Blood Collection: Collect blood samples via cardiac puncture for serum separation.
-
Serum Analysis:
-
Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) using ELISA kits.
-
Assess systemic inflammatory markers like C-reactive protein (CRP) and Erythrocyte Sedimentation Rate (ESR).
-
-
Histopathology:
-
Euthanize the animals and dissect the hind paws.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the study. The values presented are hypothetical and for illustrative purposes only.
Table 1: Effect of this compound on Arthritis Score and Paw Volume
| Group | Treatment | Mean Arthritis Score (Day 21) | Change in Paw Volume (mL) (Day 21) |
| 1 | Normal Control | 0.0 ± 0.0 | 0.05 ± 0.02 |
| 2 | Arthritis Control | 12.5 ± 1.5 | 1.8 ± 0.3 |
| 3 | This compound (50 mg/kg) | 5.8 ± 1.2 | 0.9 ± 0.2 |
| 4 | Positive Control | 4.5 ± 1.0 | 0.7 ± 0.1 |
*p < 0.05 compared to Arthritis Control
Table 2: Effect of this compound on Serum Inflammatory Markers
| Group | Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | CRP (mg/L) |
| 1 | Normal Control | 25 ± 5 | 15 ± 4 | 1.2 ± 0.3 |
| 2 | Arthritis Control | 180 ± 25 | 120 ± 20 | 8.5 ± 1.5 |
| 3 | This compound (50 mg/kg) | 85 ± 15 | 60 ± 10 | 3.5 ± 0.8 |
| 4 | Positive Control | 70 ± 12 | 50 ± 8 | 2.8 ± 0.6 |
*p < 0.05 compared to Arthritis Control
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in adjuvant-induced arthritis.
Signaling Pathway of this compound in Inflammation
Caption: Mechanism of action of this compound in the arachidonic acid pathway.
References
- 1. Oral dosing of rodents using a palatable tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gadconsulting.com [gadconsulting.com]
- 5. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Timegadine Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using Timegadine in cell culture experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an anti-inflammatory agent that functions as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] These enzymes are critical in the arachidonic acid cascade, which is responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX and LOX, this compound effectively reduces the inflammatory response.
Q2: What is a typical starting concentration for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell type and the specific enzyme isoform being targeted. Reported IC50 values (the concentration required to inhibit 50% of enzyme activity) provide a useful starting point:
-
Cyclooxygenase (COX): IC50 values range from 5 nM in washed rabbit platelets to 20 µM in rat brain tissue.[1]
-
Lipoxygenase (LOX): The IC50 is approximately 100 µM in horse platelet homogenates.[1]
-
Arachidonic Acid Release: this compound inhibits the release of arachidonic acid with an IC50 of 27 µM.
Based on this data, a broad concentration range should be tested initially, for example, from 10 nM to 100 µM, to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
Q4: How can I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration should be determined experimentally for each cell line and assay. A dose-response experiment is the most effective method. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect (e.g., inhibition of a specific inflammatory marker) and cell viability. A common method for assessing cell viability is the MTT assay.
Troubleshooting Guide
Problem: I am not observing the expected inhibitory effect of this compound.
| Possible Cause | Suggested Solution |
| Sub-optimal Concentration | The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment, testing a wider range of concentrations (e.g., from nanomolar to high micromolar). |
| Compound Instability | This compound may be unstable in your cell culture medium over the duration of the experiment. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Consider reducing the incubation time if stability is a concern. |
| Cell Line Insensitivity | The target signaling pathway (arachidonic acid cascade) may not be active or may be regulated differently in your chosen cell line. Confirm the expression and activity of COX and LOX enzymes in your cells. Consider using a positive control (another known inhibitor) to validate the assay. |
| Incorrect Stock Solution Preparation | The actual concentration of your this compound stock solution may be inaccurate due to weighing errors or incomplete dissolution. Prepare a fresh stock solution, ensuring the compound is fully dissolved. |
Problem: I am observing significant cell death (cytotoxicity) at concentrations where I expect to see a biological effect.
| Possible Cause | Suggested Solution |
| High Concentration | The concentration of this compound is too high and is causing off-target effects leading to cell death. Determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT assay) and choose concentrations for your experiments that are well below this value. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. Ensure the final solvent concentration in the culture medium is non-toxic (typically below 0.1%). Run a solvent control (cells treated with the same concentration of solvent without this compound) to confirm. |
| Contamination | The cell culture may be contaminated, making the cells more sensitive to the treatment. Check for signs of bacterial or fungal contamination. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | Cell/Tissue Type | IC50 Concentration |
| Cyclooxygenase (COX) | Washed Rabbit Platelets | 5 nM |
| Cyclooxygenase (COX) | Rat Brain | 20 µM |
| Lipoxygenase (LOX) | Horse Platelet Homogenates | 100 µM |
| Lipoxygenase (LOX) | Rat Peritoneal Polymorphonuclear Leukocytes | 41 µM |
| Arachidonic Acid Release | Rat Peritoneal Polymorphonuclear Leukocytes & Rabbit Platelets | 27 µM |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Cell Viability Assay
This protocol is designed to establish a dose-response curve for this compound's effect on cell viability and to determine the cytotoxic concentration (IC50).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common approach is to use a 2-fold or 10-fold serial dilution to cover a wide concentration range (e.g., 1 nM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the arachidonic acid cascade.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Interpreting Timegadine IC50 Value Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and interpreting the variability observed in Timegadine IC50 values. This compound is a competitive inhibitor of cyclooxygenase (COX) and lipoxygenase, and its reported IC50 values can vary significantly based on experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 value for this compound's inhibition of COX?
A1: The IC50 value for this compound is highly dependent on the experimental system used. Published data shows a wide range, from as low as 5 nM in washed rabbit platelets to 20 µM in rat brain homogenates for COX inhibition.[1] Another study reported an IC50 of 3.2 x 10-8 M (or 32 nM) for platelet thromboxane B2 formation, which is a marker for COX-1 activity.[2] This variability underscores the importance of considering the specific assay conditions when comparing results.
Q2: Why do I see different IC50 values for this compound in my experiments compared to published data?
A2: Discrepancies in IC50 values are common and can be attributed to a multitude of factors. These include, but are not limited to:
-
Biological System: The species, tissue, or cell line used as the source of the cyclooxygenase enzyme can significantly impact the IC50 value.[3]
-
Enzyme Isoform: this compound may exhibit different potencies against COX-1 and COX-2. The relative expression of these isoforms in your experimental system will influence the overall IC50.
-
Assay Conditions: Substrate (arachidonic acid) concentration, incubation time, temperature, and pH can all alter the apparent inhibitory activity of this compound.[3][4]
-
Method of Measurement: The specific technique used to quantify prostaglandin production (e.g., EIA, LC-MS/MS) can have different sensitivities and specificities.[3]
Q3: How does the substrate concentration affect the IC50 value of a competitive inhibitor like this compound?
A3: For a competitive inhibitor, the IC50 value is dependent on the substrate concentration. According to the Cheng-Prusoff equation, the relationship can be described as IC50 = K_i * (1 + [S]/K_m), where K_i is the inhibition constant, [S] is the substrate concentration, and K_m is the Michaelis constant. Therefore, a higher arachidonic acid concentration in your assay will lead to a higher apparent IC50 value for this compound. It has been shown that as the concentration of arachidonic acid increases, the selectivity of some COX inhibitors also changes.[3]
Troubleshooting Guide
If you are experiencing unexpected variability or inconsistent IC50 values for this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| High variability between replicate experiments | Inconsistent cell plating, reagent preparation, or incubation times. | Standardize cell seeding density. Prepare fresh reagents for each experiment. Use a calibrated timer for all incubation steps. |
| IC50 value is significantly higher than expected | High substrate (arachidonic acid) concentration. Cell confluence is too high or too low. Degradation of this compound. | Optimize and standardize the arachidonic acid concentration. Ensure consistent cell confluency at the time of the assay. Prepare fresh stock solutions of this compound and store them appropriately. |
| IC50 value is significantly lower than expected | Low substrate (arachidonic acid) concentration. Use of a different cell line or enzyme source with higher sensitivity. | Verify and standardize the arachidonic acid concentration. If using a different system, establish a baseline IC50 for that specific system. |
| Poor curve fit for dose-response data | Inappropriate concentration range of this compound tested. Issues with serial dilutions. | Perform a wider range of dilutions to ensure a full sigmoidal curve. Verify the accuracy of your pipetting and dilution scheme. |
Data Presentation
The following table summarizes the reported IC50 values for this compound from different sources to highlight the inherent variability.
| Biological System | Enzyme Target | Reported IC50 | Reference |
| Washed Rabbit Platelets | Cyclooxygenase (COX) | 5 nM | [1] |
| Rabbit Platelets | Cyclooxygenase (COX) | 31 nM | [2] |
| Rat Brain | Cyclooxygenase (COX) | 20 µM | [1] |
| Horse Platelet Homogenates (Cytosol) | Lipoxygenase | 100 µM | [1] |
| Washed Rabbit Platelets | Lipoxygenase | 100 µM | [1] |
| Casein-elicited Rat Peritoneal PMNL | Arachidonic Acid Release | 27 µM | [2] |
| Casein-elicited Rat Peritoneal PMNL | Lipoxygenase | 41 µM | [2] |
Experimental Protocols
General Protocol for a Cell-Based COX Inhibition Assay
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental setup.
-
Cell Culture:
-
Culture cells (e.g., RAW 264.7 macrophages) in appropriate media and conditions until they reach 80-90% confluency.[5]
-
Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
-
Induction of COX-2 (if applicable):
-
To measure COX-2 specific inhibition, cells can be stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 7 hours) to induce COX-2 expression.[5]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free media.
-
Remove the culture media from the cells and replace it with media containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for a specific time (e.g., 30 minutes) at 37°C.[5]
-
-
Arachidonic Acid Stimulation:
-
Quantification of Prostaglandins:
-
Collect the supernatant from each well.
-
Measure the concentration of a specific prostaglandin (e.g., PGE2) using a validated method such as an Enzyme Immunoassay (EIA) kit or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis to fit a sigmoidal dose-response curve.
-
Visualizations
Caption: Simplified COX signaling pathway showing the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multiple effects of a new anti-inflammatory agent, this compound, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Timegadine In Vivo Experiments
Welcome to the technical support center for Timegadine in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during preclinical studies with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
1. Formulation and Administration
-
Q1: My this compound formulation is not homogenous and appears to have precipitated. What could be the cause and how can I fix it?
A1: this compound is a lipophilic compound with poor water solubility. Precipitation is a common issue if the formulation is not optimized. Here are potential causes and solutions:
-
Inadequate Solvent System: Aqueous vehicles like saline or water are not suitable for dissolving this compound. A co-solvent system is often necessary.
-
Troubleshooting Steps:
-
Initial Solubilization: First, attempt to dissolve this compound in a small amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
Vehicle Selection: Once dissolved, slowly add this stock solution to a suitable vehicle while vortexing. Common vehicles for poorly soluble compounds include:
-
A mixture of PEG 400 and water.
-
Corn oil or other vegetable oils.
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A suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC).
-
-
Precipitation upon Dilution: If the compound precipitates when the DMSO or ethanol stock is added to an aqueous-based vehicle, the concentration of the organic solvent in the final formulation might be too low to maintain solubility. Consider increasing the proportion of the co-solvent (e.g., PEG 400) or switching to a lipid-based vehicle like corn oil.
-
Warming: Gently warming the vehicle may aid in solubilization, but ensure that the temperature is not high enough to cause degradation of this compound. Always check the stability of the compound at elevated temperatures.
-
Sonication: Using a sonicator can help in dispersing the compound and achieving a more uniform suspension.
-
-
-
Q2: I am observing signs of distress or irritation in my animals after oral gavage of this compound. What could be the reason?
A2: Post-dosing distress can be due to several factors related to the formulation or the administration technique.
-
Formulation-Related Issues:
-
Vehicle Toxicity: High concentrations of some organic solvents like DMSO can cause local irritation or systemic toxicity. It is recommended to keep the final concentration of DMSO below 10% in the dosing solution.
-
pH of the Formulation: The pH of the dosing solution should be as close to neutral as possible (pH 5-8) to avoid irritation of the gastrointestinal tract.
-
-
Gavage Technique:
-
Improper technique can lead to esophageal or gastric injury. Ensure that the gavage needle is of the correct size for the animal and is inserted gently without force.
-
The volume administered should not exceed the recommended limits for the species (e.g., typically up to 10 mL/kg for rats).
-
-
Compound-Specific Effects: Guanidine-containing compounds can sometimes cause gastrointestinal upset. If the formulation and technique are optimized, consider reducing the dose or dosing frequency to see if the adverse effects are mitigated.
-
-
Q3: What is a suitable vehicle for oral administration of this compound in rats for an anti-inflammatory study?
2. Experimental Design and Execution
-
Q4: I am not observing the expected anti-inflammatory effect of this compound in my in vivo model. What are the possible reasons?
A4: A lack of efficacy can stem from issues with the compound, its formulation, the experimental model, or the dose.
-
Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Bioavailability: Poor absorption from the gastrointestinal tract is a common reason for lack of efficacy with orally administered poorly soluble drugs.
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Formulation: Re-evaluate your formulation strategy to enhance solubility and absorption (see Q1). A suboptimal formulation can lead to low systemic exposure.
-
Dose: The dose might be too low. Early studies in adjuvant arthritic rats showed efficacy with daily oral doses of 10 to 30 mg/kg.[1] Consider a dose-response study to determine the optimal dose for your model.
-
-
Animal Model:
-
Model Selection: Ensure that the chosen animal model of inflammation is appropriate for evaluating a COX/lipoxygenase inhibitor. This compound has shown efficacy in carrageenan-induced edema and adjuvant-induced arthritis in rats.
-
Timing of Administration: The timing of drug administration relative to the induction of inflammation is critical. For prophylactic effects, this compound should be administered before the inflammatory stimulus. For therapeutic effects, it should be given after the onset of inflammation.
-
-
Pharmacokinetics: The dosing frequency may not be optimal to maintain therapeutic concentrations. While specific pharmacokinetic data for this compound in rodents is scarce, human studies indicate a half-life that may necessitate at least once or twice daily dosing.
-
-
Q5: Are there any known toxicities associated with guanidine-containing compounds that I should be aware of?
A5: Yes, some guanidine compounds have been associated with certain toxicities. While specific data for this compound is limited, general toxicities for this class of compounds can include:
-
Gastrointestinal issues: Nausea, vomiting, and diarrhea have been reported.[2]
-
Neurological signs: At high doses, signs like tremors, irritability, and hyperactivity have been observed in mice with guanidine hydrochloride.[3]
-
Local irritation: Depending on the route of administration and formulation, local tissue irritation can occur. It is essential to include a vehicle-only control group and to carefully monitor the animals for any adverse clinical signs throughout the study. An acute toxicity study may be warranted if high doses are being explored.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Species/System | Reference |
| In Vitro Activity | |||
| COX IC50 | 5 nM - 20 µM | Washed rabbit platelets, rat brain | [1] |
| Lipoxygenase IC50 | 100 µM | Horse platelet homogenates, washed rabbit platelets | [1] |
| In Vivo Efficacy | |||
| Oral Dose (Adjuvant Arthritis) | 10 - 30 mg/kg/day | Rat | [1] |
| Physicochemical Properties | |||
| Molecular Weight | 365.51 g/mol | N/A | |
| AlogP | 5.02 | N/A | |
| Basic pKa | 7.14 | N/A |
Experimental Protocols
1. General Protocol for Preparation of this compound Suspension for Oral Gavage in Rats
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Objective: To prepare a homogenous and stable suspension of this compound for oral administration.
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Weighing balance
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.
-
Weigh the appropriate amount of this compound powder.
-
Triturate the this compound powder in a mortar with a pestle to break down any aggregates.
-
Gradually add a small volume of the 0.5% CMC vehicle to the powder while continuing to triturate to form a smooth paste.
-
Once a uniform paste is formed, slowly add the remaining vehicle while stirring continuously with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any large particles or clumps. If present, continue stirring or briefly sonicate.
-
Store the suspension at 2-8°C and protect from light. Before each use, vortex or stir the suspension well to ensure homogeneity. It is recommended to assess the stability of the suspension for the intended duration of the experiment.
-
Visualizations
Caption: Mechanism of action of this compound in the arachidonic acid cascade.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
Caption: Logical troubleshooting flow for this compound in vivo experiments.
References
Technical Support Center: Managing Autofluorescence in Experiments Involving Timegadine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and control for autofluorescence, particularly in experiments involving the anti-inflammatory agent Timegadine. While this compound itself is not a well-documented source of autofluorescence, this guide offers a comprehensive approach to managing background fluorescence that may be encountered in your experimental system.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
A1: Autofluorescence is the natural emission of light by biological materials like cells and tissues when they are excited by light.[1][2] This intrinsic fluorescence can be problematic in fluorescence-based assays as it can obscure the signal from the specific fluorescent probes you are using, leading to poor signal-to-noise ratios and potentially false-positive results.[1] Common sources of autofluorescence in biological samples include endogenous molecules like NAD(P)H, flavins, collagen, and elastin.[3][4][5]
Q2: Is this compound known to cause autofluorescence?
A2: this compound is a non-steroidal anti-inflammatory drug that acts as a competitive inhibitor of cyclo-oxygenase (COX) and lipo-oxygenase.[6][7] Based on available literature, there is no direct evidence to suggest that this compound is inherently fluorescent or a common cause of autofluorescence in biological experiments. The autofluorescence you are observing may originate from the biological sample itself, the fixation process, or other reagents in your experimental system.
Q3: How can I determine the source of the autofluorescence in my experiment?
A3: To pinpoint the source of autofluorescence, it is crucial to include proper controls in your experiment. You should prepare a sample that includes this compound but omits your fluorescent probes. If this sample exhibits fluorescence, it suggests that this compound or its interaction with the sample may be contributing to the background. Additionally, an unstained, untreated sample will reveal the baseline autofluorescence of your cells or tissue.
Troubleshooting Guide
If you are experiencing high background fluorescence in your experiments with this compound, follow these troubleshooting steps to mitigate the issue.
Step 1: Characterize the Autofluorescence
Before attempting to reduce autofluorescence, it is helpful to understand its spectral properties.
-
Action: Image an unstained sample (with and without this compound) using different excitation and emission filters.
-
Expected Outcome: This will help you determine the excitation and emission maxima of the autofluorescence. Autofluorescence often occurs in the blue to green spectrum (350–550 nm).[1]
-
Troubleshooting: If you do not have access to a spectral imaging system, you can test a range of standard filter sets to identify which ones result in the most significant background signal.
Step 2: Optimize Your Experimental Protocol
Several steps in your experimental protocol can be modified to reduce autofluorescence.
-
Choice of Fixative: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[1][8]
-
Sample Preparation:
-
Fluorophore Selection:
Step 3: Employ Quenching Techniques
Chemical quenching agents can be used to reduce autofluorescence. The effectiveness of each quencher can be tissue-dependent.
| Quenching Agent | Target | Notes |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Treatment with sodium borohydride can help reduce autofluorescence caused by aldehyde fixatives.[1][9] |
| Sudan Black B | Lipofuscin and other sources | Acts as a dark mask to diminish autofluorescence without covering the specific immunofluorescence labeling.[4][11] |
| Trypan Blue | Various sources | Can be effective for collagen-rich tissues, liver, kidney, and neural tissues. |
| Commercial Kits (e.g., TrueVIEW™) | Broad spectrum | These kits are designed to quench autofluorescence from various sources, including collagen, elastin, and red blood cells.[4][12] |
Experimental Workflow for Autofluorescence Quenching
Caption: A generalized workflow for incorporating an autofluorescence quenching step after immunostaining and before imaging.
Step 4: Utilize Advanced Imaging and Analysis Techniques
If the above methods are insufficient, advanced imaging techniques can help separate the autofluorescence signal from your specific signal.
-
Spectral Unmixing: This technique is used with spectral imaging systems to differentiate between the emission spectra of your fluorophores and the autofluorescence.[3][13][14] The autofluorescence is treated as a separate fluorescent component and can be computationally removed from the final image.[14][15]
Logical Diagram of Spectral Unmixing
Caption: The process of spectral unmixing separates the mixed fluorescence signal into its individual components.
-
Time-Gated Fluorescence Microscopy: This method is effective if your fluorophore has a longer fluorescence lifetime than the autofluorescence.[16][17] By introducing a delay between the excitation pulse and signal detection, the short-lived autofluorescence can be excluded.[16][17][18]
Detailed Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
Prepare a fresh solution of sodium borohydride: Dissolve 1 mg of sodium borohydride in 10 mL of PBS. Prepare this solution immediately before use.
-
Sample Preparation: After fixation with an aldehyde-based fixative and washing with PBS, incubate your samples in the sodium borohydride solution.
-
Incubation: Incubate for 10-15 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your staining protocol.
Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
-
Prepare Sudan Black B solution: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[4] Stir for 1-2 hours and filter to remove any undissolved particles.
-
Sample Preparation: After completing your immunofluorescence staining protocol, wash the samples in PBS.
-
Incubation: Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Briefly wash the samples with PBS.
-
Mount and image your samples.
By systematically applying these troubleshooting steps and protocols, you can effectively manage autofluorescence in your experiments, leading to clearer, more reliable data.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Autofluorescence Quenching | Visikol [visikol.com]
- 5. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An unusual profile of activity of a new basic anti-inflammatory drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. oraclebio.com [oraclebio.com]
- 11. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 13. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 15. beckman.com [beckman.com]
- 16. Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of Timegadine Experiments
Welcome to the technical support center for Timegadine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this compound, a dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor. By providing detailed protocols, troubleshooting guidance, and frequently asked questions, we aim to enhance the reproducibility and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-steroidal anti-inflammatory agent that functions as a dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1][2] This dual inhibition blocks the production of both prostaglandins and leukotrienes, key mediators of inflammation.
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in studies related to inflammation, autoimmune diseases, and neurodegenerative disorders where the COX and LOX pathways are implicated.[2]
Q3: What are the recommended solvents for preparing a this compound stock solution?
A3: Based on the solubility of similar compounds, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions of hydrophobic compounds like this compound for in vitro assays.[3][4][5][6][7] It is crucial to use anhydrous-grade solvents to minimize degradation.
Q4: What is a typical starting concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. A typical starting point for dose-response experiments would be in the range of 1 µM to 50 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q5: Are there any known off-target effects of this compound?
A5: While specific off-target screening data for this compound is not widely published, researchers should be aware of the potential for off-target effects, which can be a concern with many small molecule inhibitors.[8][9] It is advisable to include appropriate controls to validate that the observed effects are due to the intended inhibition of the COX and/or LOX pathways.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no inhibitory effect observed | Compound Precipitation: this compound may have limited solubility in aqueous media, leading to precipitation and a lower effective concentration. | - Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and improve solubility.[4] - Visually inspect the culture medium for any signs of precipitation after adding this compound. - Consider using a solubilizing agent or a different formulation approach if solubility issues persist.[5][6] |
| Compound Degradation: this compound, as a guanidine-containing compound, may be susceptible to hydrolysis, especially in aqueous solutions with non-neutral pH.[10] | - Prepare fresh stock solutions of this compound regularly and store them under appropriate conditions (e.g., -20°C or -80°C, protected from light and moisture). - Avoid repeated freeze-thaw cycles of the stock solution. | |
| Incorrect Dosage: The concentration of this compound used may be too low to elicit a response in the specific experimental system. | - Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your cell type and conditions. | |
| High background signal or unexpected cellular effects | Off-Target Effects: The observed effects may not be solely due to the inhibition of COX and LOX pathways. | - Include a negative control (vehicle-treated cells) and a positive control (a known COX or LOX inhibitor) in your experiments. - Consider using structurally unrelated inhibitors of the same pathways to confirm the specificity of the observed effects. - If possible, perform a rescue experiment by adding back the downstream products of the inhibited pathways (e.g., prostaglandins, leukotrienes). |
| Solvent Toxicity: The concentration of the solvent used to dissolve this compound may be toxic to the cells. | - Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).[4] Run a solvent toxicity control. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can lead to variable responses. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. |
| Inconsistent Compound Handling: Variations in the preparation and storage of this compound solutions can affect its potency. | - Follow a standardized protocol for preparing and storing this compound stock and working solutions. - Ensure complete solubilization of the compound before adding it to the culture medium. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a this compound stock solution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO or 100% ethanol to the tube to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required for your specific application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent used.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Table 1: Recommended Stock Solution Parameters
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO or 100% Ethanol |
| Concentration | 10-50 mM |
| Storage Temperature | -20°C or -80°C |
| Storage Conditions | Protected from light and moisture |
In Vitro Anti-Inflammatory Assay Workflow
This workflow outlines a general procedure for assessing the anti-inflammatory effects of this compound in a cell-based assay.
1. Cell Seeding:
-
Seed your target cells (e.g., macrophages, monocytes, or other relevant cell lines) in a multi-well plate at a predetermined density.
-
Allow the cells to adhere and reach the desired confluency (typically 70-80%) overnight in a humidified incubator at 37°C and 5% CO2.
2. Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control (medium with the same final concentration of solvent).
-
Pre-incubate the cells with this compound for a specific period (e.g., 1-2 hours) to allow for cell permeability and target engagement.
3. Inflammatory Stimulation:
-
Induce an inflammatory response by adding a stimulating agent to the wells. Common stimulants include lipopolysaccharide (LPS), phorbol 12-myristate 13-acetate (PMA), or specific cytokines.
-
Incubate the cells for a predetermined time course (e.g., 4, 12, or 24 hours) to allow for the production of inflammatory mediators.[11]
4. Measurement of Inflammatory Readouts:
-
Collect the cell culture supernatants to measure the levels of secreted inflammatory mediators.
-
Commonly measured readouts include:
-
Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) levels (measured by ELISA).
-
Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) (measured by ELISA or multiplex assays).[11]
-
Nitric oxide (NO) production (measured by the Griess assay).
-
5. Cell Viability Assessment:
-
After collecting the supernatants, assess cell viability to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
Common cell viability assays include MTT, MTS, or CellTiter-Glo assays.
Table 2: Example Experimental Parameters for In Vitro Anti-Inflammatory Assay
| Parameter | Example Condition |
| Cell Line | THP-1 (human monocytic cell line) |
| Stimulant | Lipopolysaccharide (LPS) at 100 µg/L |
| This compound Concentrations | 0.1, 1, 10, 50 µM |
| Incubation Time | 4 hours for TNF-α, 24 hours for IL-1β and IL-6 |
| Primary Readout | TNF-α secretion measured by ELISA |
| Secondary Readout | Cell viability measured by MTT assay |
Visualizing Key Pathways and Workflows
This compound's Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
Caption: Inhibition of COX and LOX pathways by this compound.
General Experimental Workflow for In Vitro Screening
Caption: In vitro screening workflow for this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting inconsistent experimental results.
References
- 1. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for using a dual COX 1/2 and 5-LOX inhibitor in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secondary pharmacology: screening and interpretation of off-target activities - focus on translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Timegadine Stability Testing: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term stability testing of Timegadine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for long-term stability testing of this compound?
A1: For long-term stability studies, this compound should be stored under controlled temperature and humidity conditions as recommended by ICH guidelines. Typically, this involves storage at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or, for accelerated testing, at 40°C ± 2°C with 75% ± 5% RH.[1] Real-time stability testing should also be conducted under the intended storage conditions, which for this compound is often room temperature.[2]
Q2: How often should I test my this compound samples during a long-term stability study?
A2: The frequency of testing should be sufficient to establish a comprehensive stability profile. For a long-term study, a typical schedule includes testing every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[3]
Q3: What type of analytical method is suitable for this compound stability testing?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the most appropriate analytical technique. This method must be capable of separating the intact this compound from any potential degradation products, ensuring that the assay is specific and accurate.[1][4]
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, which includes guanidine, quinoline, and thiazole moieties, this compound may be susceptible to hydrolysis and oxidation. The guanidine group can be prone to hydrolysis, while the quinoline and thiazole rings could be subject to oxidative degradation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to identify the specific degradation pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | - Contamination of the sample or mobile phase.- Degradation of this compound.- Interaction with the container closure system. | - Prepare fresh mobile phase and re-inject a known standard.- Analyze a sample from a control batch stored under ideal conditions.- Perform forced degradation studies to identify potential degradants.- Evaluate the compatibility of this compound with the storage container. |
| Loss of this compound potency | - Chemical instability under the tested storage conditions.- Inaccurate initial measurement. | - Review the storage conditions for any deviations.- Re-assay the initial time-point sample if available.- Conduct accelerated stability studies to predict long-term stability. |
| Changes in physical appearance (e.g., color) | - Formation of colored degradation products.- Photodegradation. | - Characterize the degradation products to determine their structure.- Store samples in light-protective packaging. |
| Poor peak shape in HPLC | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Adjust the mobile phase pH to optimize peak shape.- Use a new or different HPLC column.- Reduce the concentration of the injected sample. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the development of a stability-indicating HPLC assay for this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or other suitable buffer.
-
This compound reference standard.
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
4. Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
5. Method Validation:
-
The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated through forced degradation studies.
Forced Degradation Protocol
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[5]
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N HCl.
-
Heat the solution (e.g., at 60°C) for a specified period.
-
Neutralize the solution before analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N NaOH.
-
Heat the solution (e.g., at 60°C) for a specified period.
-
Neutralize the solution before analysis.
3. Oxidation:
-
Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Store at room temperature for a specified period.
4. Photodegradation:
-
Expose a solution of this compound and the solid drug to a light source with a specified intensity (e.g., ICH-compliant photostability chamber).
5. Thermal Degradation:
-
Expose solid this compound to elevated temperatures (e.g., 80°C).
Data Presentation
The following tables provide a template for summarizing quantitative data from long-term and accelerated stability studies.
Table 1: Long-Term Stability Data for this compound (25°C/60% RH)
| Test Parameter | Specification | Initial | 3 Months | 6 Months | 9 Months | 12 Months |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.2 | 98.9 | 98.5 |
| Degradant 1 (%) | ≤ 0.2 | < 0.05 | 0.08 | 0.10 | 0.12 | 0.15 |
| Total Impurities (%) | ≤ 1.0 | 0.15 | 0.20 | 0.25 | 0.30 | 0.35 |
Table 2: Accelerated Stability Data for this compound (40°C/75% RH)
| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Slight Discoloration |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.1 | 98.2 | 97.0 |
| Degradant 1 (%) | ≤ 0.2 | < 0.05 | 0.10 | 0.15 | 0.20 |
| Total Impurities (%) | ≤ 1.0 | 0.15 | 0.35 | 0.55 | 0.80 |
Visualizations
The following diagrams illustrate a typical experimental workflow for stability testing and a hypothetical degradation pathway for this compound.
Caption: Experimental workflow for this compound long-term stability testing.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Addressing Timegadine Precipitation in Aqueous Buffers
For researchers, scientists, and drug development professionals working with Timegadine, ensuring its complete dissolution in aqueous buffers is critical for accurate and reproducible experimental results. Due to its lipophilic nature, this compound can be prone to precipitation, leading to challenges in experimental setup and interpretation. This guide provides troubleshooting strategies and answers to frequently asked questions to help you overcome these challenges.
Troubleshooting Guide: this compound Precipitation
Q1: I've added this compound to my aqueous buffer, and it has precipitated out of solution. What should I do?
A1: this compound precipitation is a common issue due to its high lipophilicity (AlogP ≈ 5.02) and basic pKa (≈ 7.14). Here’s a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Q2: My this compound stock solution in an organic solvent is clear, but it precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I prevent it?
A2: This is a classic issue when working with lipophilic compounds. The organic solvent keeps this compound solubilized at high concentrations. When you dilute this into an aqueous buffer, the percentage of the organic solvent drops dramatically, and the aqueous buffer cannot maintain the solubility of the lipophilic this compound, causing it to precipitate.
Strategies to Prevent Precipitation Upon Dilution:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer.
-
Use a Co-solvent in the Final Buffer: If experimentally permissible, adding a small percentage (e.g., 1-5%) of the organic solvent used for your stock solution (e.g., DMSO, ethanol) to your final aqueous buffer can help maintain solubility.
-
Slow Addition and Vigorous Mixing: Add the this compound stock solution to the aqueous buffer drop-wise while vigorously vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that can initiate precipitation.
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can increase the solubility of this compound. However, ensure this temperature is compatible with your experimental conditions and the stability of other components.
-
pH Adjustment: this compound has a basic pKa of approximately 7.14. Its solubility is pH-dependent. In buffers with a pH below its pKa, its solubility will increase due to protonation. Consider adjusting the pH of your buffer to be slightly acidic if your experiment allows.
Frequently Asked Questions (FAQs)
Q3: What are the key physicochemical properties of this compound that I should be aware of?
A3: Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility issues.
| Property | Value | Implication for Aqueous Solubility |
| Molecular Weight | 365.51 g/mol | Does not inherently predict solubility but is important for concentration calculations. |
| AlogP | 5.02 | High value indicates high lipophilicity and consequently low aqueous solubility. |
| Basic pKa | 7.14 | As a weak base, solubility increases in acidic conditions (pH < 7.14) due to ionization. |
| Molecular Formula | C₂₀H₂₃N₅S | Provides the elemental composition. |
Q4: Which organic solvents are recommended for preparing a this compound stock solution?
A4: Dimethyl sulfoxide (DMSO) and ethanol are commonly used organic solvents for preparing stock solutions of lipophilic compounds like this compound. It is crucial to use anhydrous, high-purity solvents to avoid introducing water that could lower the solubility in the stock.
Q5: How does the choice of aqueous buffer affect this compound solubility?
A5: The composition and pH of your aqueous buffer can significantly impact this compound's solubility.
-
pH: As a basic compound, this compound will be more soluble in buffers with a pH below its pKa of 7.14. For example, you may observe better solubility in a phosphate buffer at pH 6.8 than at pH 7.4.
-
Buffer Species: While specific data for this compound is unavailable, some compounds exhibit different solubilities in different buffer systems (e.g., phosphate vs. TRIS) even at the same pH due to potential interactions with buffer ions. If you are experiencing precipitation, trying an alternative buffer system is a valid troubleshooting step.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general procedure for preparing a stock solution of a lipophilic compound like this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Solvent Addition: Transfer the weighed this compound to an appropriate sterile, conical tube. Add a small volume of high-purity, anhydrous DMSO or ethanol to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to aid dissolution. If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Volume Adjustment: Once the this compound is completely dissolved and the solution is clear, add the organic solvent to reach the final desired stock concentration.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
This protocol outlines a method to minimize precipitation when diluting a concentrated organic stock solution of a lipophilic compound into an aqueous buffer.
Caption: Workflow for diluting lipophilic compounds.
Signaling Pathways
This compound is known to be an inhibitor of both cyclooxygenase (COX) and lipoxygenase enzymes. Below are generalized diagrams of these inflammatory pathways, indicating the point of inhibition.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Caption: Inhibition of the Lipoxygenase Pathway.
Validation & Comparative
A Comparative Guide to Timegadine and Other Dual COX/LOX Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Timegadine and other dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors. The following sections detail their mechanism of action, comparative in vitro efficacy, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
Introduction to Dual COX/LOX Inhibition
Inflammation is a complex biological response mediated by various signaling molecules, including prostaglandins and leukotrienes. These are produced from arachidonic acid by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes, this can lead to an increase in the production of pro-inflammatory leukotrienes, potentially causing gastrointestinal side effects. Dual COX/LOX inhibitors were developed to overcome this limitation by simultaneously blocking both pathways, offering a potentially more effective and safer anti-inflammatory strategy.[1][2][3][4] This guide focuses on this compound and provides a comparative analysis with other notable dual inhibitors, Licofelone and Darbufelone.
Mechanism of Action: The Arachidonic Acid Cascade
The anti-inflammatory effects of dual COX/LOX inhibitors stem from their ability to block the two primary enzymatic pathways in the metabolism of arachidonic acid. This dual inhibition prevents the synthesis of both prostaglandins, which are key mediators of pain and inflammation, and leukotrienes, which contribute to inflammation and are implicated in gastrointestinal damage associated with traditional NSAIDs.
Figure 1. Simplified signaling pathway of the arachidonic acid cascade and the inhibitory action of dual COX/LOX inhibitors.
Comparative In Vitro Efficacy
The potency of dual COX/LOX inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) against the target enzymes. The following table summarizes the available IC50 data for this compound, Licofelone, and Darbufelone. It is important to note that these values were obtained from different studies and under varying experimental conditions, which may affect direct comparability.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference(s) |
| This compound | 0.031 (platelets) | Not specified | 4.1 (PMNL) | [5] |
| Licofelone | 0.21 | Not specified | 0.18 | [1][6] |
| Darbufelone | Not specified | 0.90 (recombinant human) | 1.1 (leukocytes) | [6] |
Comparative Pharmacokinetic Profiles
| Parameter | This compound | Darbufelone | Reference(s) |
| Administration | Oral | Oral | [6][7] |
| Tmax (hours) | Not specified | 2.8 - 8.0 (in healthy volunteers) | [6] |
| Half-life (t1/2) | Not significantly affected by ibuprofen | 4.8 - 4.9 (in rats), 95.6 - 139 (in healthy volunteers) | [6][7] |
| Bioavailability (F%) | Not specified | 99.3 (in rats) | [6] |
| Metabolism | Two metabolites (MI and MII) identified | Low first-pass hepatic metabolism | [6][7] |
| Drug Interactions | Ibuprofen reduced Cmax and AUC | Not specified | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate dual COX/LOX inhibitors.
In Vitro Assay: Human Whole Blood Assay for COX/5-LOX Inhibition
This assay provides a physiologically relevant environment for assessing the inhibitory activity of compounds on COX and 5-LOX enzymes within human whole blood.
Figure 2. Experimental workflow for the human whole blood assay to determine COX and 5-LOX inhibition.
Methodology:
-
Blood Collection: Draw fresh venous blood from healthy human volunteers into heparinized tubes.
-
Aliquoting: Divide the blood into aliquots for separate COX-1, COX-2, and 5-LOX assays.
-
Incubation with Inhibitor: Pre-incubate the blood aliquots with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time at 37°C.[8]
-
COX-1 Activity (Thromboxane B2 production): Allow the blood to clot at 37°C for 1 hour to induce thromboxane B2 (TXB2) synthesis via COX-1. Centrifuge to separate the serum.[9]
-
COX-2 Activity (Prostaglandin E2 production): To another set of aliquots, add lipopolysaccharide (LPS) to induce COX-2 expression and incubate for 24 hours. Then, add a calcium ionophore to stimulate prostaglandin E2 (PGE2) production. Centrifuge to collect plasma.[9]
-
5-LOX Activity (Leukotriene B4 production): In a separate set of aliquots, stimulate the blood with a calcium ionophore to induce leukotriene B4 (LTB4) synthesis via 5-LOX. Stop the reaction and centrifuge to obtain plasma.
-
Quantification: Measure the levels of TXB2, PGE2, and LTB4 in the collected serum/plasma using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
In Vivo Assay: Carrageenan-Induced Pleurisy in Rats
This model is used to assess the in vivo anti-inflammatory activity of a compound by measuring its effect on fluid exudation and leukocyte migration into the pleural cavity.
Figure 3. Experimental workflow for the carrageenan-induced pleurisy model in rats.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle orally or intraperitoneally at a predetermined time before the induction of pleurisy.
-
Induction of Pleurisy: Anesthetize the rats and inject a 1% solution of carrageenan in sterile saline into the pleural cavity.[7][10]
-
Incubation Period: Allow the inflammation to develop over a specific period, typically 4 hours.
-
Euthanasia and Sample Collection: Euthanize the animals and carefully open the thoracic cavity. Wash the pleural cavity with a known volume of heparinized saline and collect the fluid (pleural exudate).[10]
-
Measurement of Exudate Volume: Measure the total volume of the collected pleural exudate.
-
Leukocyte Count: Determine the total number of leukocytes in the exudate using a hemocytometer. Perform a differential cell count on stained smears to quantify the number of neutrophils and other inflammatory cells.[10]
-
Data Analysis: Compare the exudate volume and leukocyte counts between the drug-treated and vehicle-treated groups to determine the percentage of inhibition of inflammation.
Conclusion
This compound, Licofelone, and Darbufelone represent a class of dual COX/LOX inhibitors with the potential for potent anti-inflammatory effects and an improved safety profile compared to traditional NSAIDs. The available in vitro data suggests that all three compounds effectively inhibit both COX and 5-LOX enzymes. However, a direct comparison of their potency is challenging due to the lack of head-to-head studies under standardized conditions. Similarly, while some pharmacokinetic data is available, a comprehensive comparative analysis is limited by the available literature. Further research, including direct comparative clinical trials, is necessary to fully elucidate the relative efficacy and safety of these dual inhibitors. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An unusual profile of activity of a new basic anti-inflammatory drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. The pharmacokinetics of this compound and two of its metabolites after multiple oral dosing, and the effects of concomitant administration of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carrageenan-Induced Pleurisy [bio-protocol.org]
Timegadine's In Vivo Anti-Inflammatory Effects: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the in vivo anti-inflammatory properties of Timegadine, a guanidine derivative with a unique pharmacological profile, against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of anti-inflammatory compounds.
While foundational studies have demonstrated the anti-inflammatory efficacy of this compound in various animal models, a direct quantitative comparison with other NSAIDs in head-to-head studies is not extensively available in publicly accessible literature. This guide, therefore, presents a qualitative summary of this compound's effects based on seminal research, alongside quantitative data for Indomethacin and Diclofenac in standardized in vivo models of acute and chronic inflammation.
Overview of this compound's Anti-Inflammatory Profile
This compound (N-cyclohexyl-N''-(2-methyl-4-quinolyl)-N'-2-thiazolylguanidine) has been shown to possess a distinct profile of anti-inflammatory activity. Early in vivo studies demonstrated its dose-dependent efficacy in reducing edema in models of acute inflammation, such as carrageenan-, nystatin-, and concanavalin A-induced paw edema in rats.[1] Furthermore, in the adjuvant-induced arthritis model in rats, a model of chronic inflammation, this compound was reported to inhibit both primary and secondary lesions, as well as associated systemic inflammatory markers like leukocytosis and hyperfibrinogenemia.[1] Notably, it was found to be effective in both preventing the development of and reducing the severity of established arthritis.[1]
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the quantitative data for the anti-inflammatory effects of Indomethacin and Diclofenac in two standard in vivo models: carrageenan-induced paw edema (acute inflammation) and adjuvant-induced arthritis (chronic inflammation).
Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg, p.o.) | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Indomethacin | 10 | 2 hours | 54% | (Georgiev et al., 2013) |
| 10 | 3 hours | 54% | (Georgiev et al., 2013) | |
| 10 | 4 hours | 54% | (Georgiev et al., 2013) | |
| 10 | 5 hours | 33% | (Georgiev et al., 2013) | |
| Diclofenac | 5 | 2 hours | 56.17% | (Sakat et al., 2014) |
| 20 | 3 hours | 71.82% | (Sakat et al., 2014) |
Table 2: Comparison of Anti-Arthritic Activity in Adjuvant-Induced Arthritis in Rats
| Compound | Dose (mg/kg, p.o.) | Treatment Duration | Effect on Paw Swelling | Reference |
| Indomethacin | 1 | Daily for 14 days | Significant reduction in paw edema | (Higuchi et al., 2009) |
| 2 | Daily for 14 days | Dose-dependent reduction in paw edema | (Higuchi et al., 2009) | |
| Diclofenac | Not specified | Not specified | Reported to reduce inflammation and pain | (Jadhav et al., 2009) |
Note: The study by Jadhav et al. (2009) on Diclofenac in adjuvant arthritis focused on toxicological manifestations and did not provide specific quantitative data on the reduction of paw swelling.
Experimental Protocols
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation. The methodology is as follows:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in saline is administered into the right hind paw of the rats.
-
Drug Administration: Test compounds (this compound, Indomethacin, Diclofenac) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses, typically 1 hour before carrageenan injection.
-
Measurement of Edema: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage inhibition of edema by the drug is calculated using the formula: % Inhibition = [ (Control Paw Volume - Treated Paw Volume) / Control Paw Volume ] x 100
Adjuvant-Induced Arthritis
This model is used to evaluate the efficacy of anti-inflammatory drugs against chronic inflammation that shares some pathological features with human rheumatoid arthritis.
-
Animal Model: Lewis or Wistar rats are commonly used due to their susceptibility to developing arthritis.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, into the sub-plantar region of the right hind paw.
-
Development of Arthritis: The primary inflammatory lesion develops at the injection site within a few days. A secondary, systemic arthritic condition affecting the contralateral paw and other joints typically appears between days 11 and 14.
-
Drug Administration: Treatment with the test compounds usually commences on the day of adjuvant injection (prophylactic model) or after the establishment of arthritis (therapeutic model) and continues for a specified period (e.g., 14-21 days).
-
Assessment of Arthritis: The severity of arthritis is assessed by measuring the volume of both hind paws at regular intervals. Other parameters such as arthritic score (visual assessment of joint inflammation), body weight changes, and histological examination of the joints can also be evaluated.
-
Data Analysis: The change in paw volume over time is recorded, and the percentage reduction in paw swelling in the treated groups is compared to the control group.
Visualizations
References
A Comparative Efficacy Analysis of Timegadine and Ibuprofen for Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and clinical efficacy of Timegadine and ibuprofen, two non-steroidal anti-inflammatory drugs (NSAIDs). While direct head-to-head clinical trials are not available in the reviewed literature, this document synthesizes available data to offer an objective comparison of their mechanisms of action, inhibitory concentrations, and clinical performance in inflammatory conditions, primarily focusing on rheumatoid arthritis.
Executive Summary
Ibuprofen is a well-established non-selective cyclooxygenase (COX) inhibitor with potent anti-inflammatory, analgesic, and antipyretic properties.[1] Its mechanism of action is primarily through the inhibition of COX-1 and COX-2 enzymes. This compound, a less common agent, distinguishes itself as a dual inhibitor of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, suggesting a broader spectrum of anti-inflammatory activity. Clinical data in rheumatoid arthritis indicates this compound's superiority over naproxen, a commonly used NSAID. Given that ibuprofen and naproxen have shown comparable efficacy in some studies, this suggests that this compound may offer a potent alternative in the management of inflammatory disorders.
Mechanism of Action
Ibuprofen exerts its therapeutic effects by inhibiting both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[2]
This compound, in contrast, possesses a dual inhibitory mechanism, targeting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[3] This dual action not only inhibits prostaglandin synthesis but also reduces the production of leukotrienes, which are potent inflammatory mediators involved in various inflammatory diseases.
Signaling Pathway of Arachidonic Acid Metabolism
Caption: Simplified signaling pathway of arachidonic acid metabolism and the inhibitory actions of Ibuprofen and this compound.
Quantitative Data: In Vitro Inhibitory Efficacy
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and Ibuprofen against key enzymes in the inflammatory cascade. It is important to note that these values are from different studies and experimental conditions may vary.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Cyclooxygenase (COX) | 3.1 x 10⁻⁸ M | Platelets |
| Lipoxygenase (LOX) | 4.1 x 10⁻⁵ M | Polymorphonuclear Leukocytes (PMNLs) | |
| Ibuprofen | Cyclooxygenase-1 (COX-1) | Equal to native ligand (-7.7 kcal mol⁻¹) | In silico docking study |
| Cyclooxygenase-2 (COX-2) | Slightly lower than SC-558 (-11.3 kcal mol⁻¹) | In silico docking study | |
| Lipoxygenase (LOX) | 0.14 mM (for a derivative) | Soybean lipoxygenase assay |
Clinical Efficacy in Rheumatoid Arthritis: An Indirect Comparison
Direct comparative clinical trials between this compound and ibuprofen are not available. However, both have been compared to naproxen in separate studies, allowing for an indirect assessment of their relative efficacy.
This compound vs. Naproxen
A 24-week randomized, double-blind, controlled trial involving patients with active rheumatoid arthritis demonstrated that this compound (500 mg/day) was superior to naproxen (750 mg/day) in controlling disease activity.[3]
Summary of a Clinical Trial: this compound vs. Naproxen in Rheumatoid Arthritis [3]
| Clinical/Biochemical Marker | This compound (500 mg/day) | Naproxen (750 mg/day) |
| Erythrocyte Sedimentation Rate (ESR) | Significant Improvement | No Significant Improvement |
| Serum IgG and IgM | Significant Improvement | No Significant Improvement |
| Leukocyte and Platelet Counts | Significant Improvement | No Significant Improvement |
| Duration of Morning Stiffness | Significant Improvement | No Significant Improvement |
| Ritchie Index | Significant Improvement | Significant Improvement |
| Number of Swollen Joints | Significant Improvement | No Significant Improvement |
| Pain | Significant Improvement | No Significant Improvement |
| General Condition | Significant Improvement | No Significant Improvement |
Ibuprofen vs. Naproxen
Multiple studies have compared the efficacy of ibuprofen and naproxen in rheumatoid arthritis with varying results. Some studies have found no statistically significant differences in efficacy between the two drugs.[4] Another study indicated that while both were effective, patient preference leaned towards naproxen.[5] A study in osteoarthritis suggested naproxen was superior in relieving various pain parameters.[6]
Summary of Comparative Clinical Findings: Ibuprofen vs. Naproxen in Rheumatoid Arthritis
| Study Outcome | Ibuprofen | Naproxen |
| Efficacy Measurements | No statistically significant difference | No statistically significant difference |
| Patient/Physician Preference | Lower preference | Higher preference |
| Anti-rheumatic Activity | Less active | More active (statistically significant for limbering up time) |
Experimental Protocols
This compound Clinical Trial Protocol (vs. Naproxen)[3]
-
Study Design: 24-week randomized, double-blind, controlled trial.
-
Patient Population: Patients with active rheumatoid arthritis.
-
Intervention:
-
This compound: 500 mg/day
-
Naproxen: 750 mg/day
-
-
Outcome Measures:
-
Biochemical Markers: Erythrocyte Sedimentation Rate (ESR), serum IgG and IgM, leukocyte and platelet counts.
-
Clinical Markers: Duration of morning stiffness, Ritchie index, number of swollen joints, pain, and general condition.
-
Ibuprofen Clinical Trial Protocol (Representative Example vs. Naproxen)[4]
-
Study Design: Double-blind, crossover trial.
-
Patient Population: 89 patients with rheumatoid arthritis.
-
Intervention:
-
Ibuprofen: Manufacturer's recommended starting dose, with a potential 50% increase within the first 2 weeks.
-
Naproxen: Manufacturer's recommended starting dose, with a potential 50% increase within the first 2 weeks.
-
Patients remained on the chosen dose for 4 weeks before crossover.
-
-
Outcome Measures: Efficacy measurements (not specified in the abstract), patient and physician rankings of preference.
Experimental Workflow for a Typical Rheumatoid Arthritis Clinical Trial
Caption: A generalized workflow for a randomized controlled trial in rheumatoid arthritis.
Conclusion
Based on the available evidence, this compound presents a compelling profile as a potent anti-inflammatory agent with a broader mechanism of action than ibuprofen. Its dual inhibition of both COX and LOX pathways may offer a therapeutic advantage in inflammatory conditions where both prostaglandins and leukotrienes play a significant pathological role. The clinical data, although indirect, suggests that this compound's efficacy in rheumatoid arthritis is at least comparable, and potentially superior, to that of naproxen, which in turn has shown similar or slightly better efficacy than ibuprofen in some studies.
For drug development professionals, this compound's dual inhibitory action represents a promising avenue for the development of novel anti-inflammatory therapies with potentially enhanced efficacy and a favorable safety profile. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound and ibuprofen.
References
- 1. Management of Osteoarthritis: Expert Opinion on NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
A Comparative Meta-Analysis of Timegadine in Clinical Trials for Rheumatoid Arthritis
Timegadine, a tri-substituted guanidine derivative, has been investigated for its efficacy and safety in the treatment of rheumatoid arthritis. This guide provides a comprehensive meta-analysis of available clinical trial data, comparing this compound with other therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Efficacy and Safety Profile of this compound
Clinical studies have positioned this compound as a potential disease-modifying antirheumatic drug (DMARD). Its mechanism of action involves the inhibition of both arachidonate cyclo-oxygenase and lipoxygenase activity.[1][2][3] This dual inhibition suggests a broad anti-inflammatory effect.
Comparison with Naproxen
A 24-week, randomized, double-blind controlled trial compared this compound (500 mg/day) with naproxen (750 mg/day) in patients with active rheumatoid arthritis.[1][2][3] The results indicated that this compound was superior to naproxen in controlling disease activity.[1][2][3] Significant improvements in biochemical and clinical markers were observed in the this compound group, including Erythrocyte Sedimentation Rate (ESR), serum IgG and IgM, leukocyte and platelet counts, duration of morning stiffness, Ritchie index, number of swollen joints, pain, and general condition.[1][2][3] In contrast, the naproxen group only showed improvement in the Ritchie index.[1][2][3]
Table 1: Comparison of this compound and Naproxen in Rheumatoid Arthritis
| Parameter | This compound (500 mg/day) | Naproxen (750 mg/day) |
| Duration | 24 weeks | 24 weeks |
| Study Design | Randomized, Double-Blind | Randomized, Double-Blind |
| Patient Group | 20 patients with active RA | 20 patients with active RA |
| Efficacy Outcomes | Significant improvement in ESR, serum IgG and IgM, leukocyte and platelet counts, morning stiffness, Ritchie index, swollen joints, pain, general condition.[1][2][3] | Significant improvement only in Ritchie index.[1][2][3] |
| Side Effects | Mainly gastrointestinal and allergic, with allergic reactions being more frequent.[1][2][3] | Mainly gastrointestinal and allergic.[1][2][3] |
Comparison with D-Penicillamine
In a 48-week open-label study, this compound was compared with D-penicillamine in 44 patients with definite or classical rheumatoid arthritis.[4] Both treatment groups showed significant improvements in pain (visual analogue scale) and the number of swollen and painful joints.[4] However, the D-penicillamine group demonstrated a significant decrease in acute phase reactants such as alpha1-acid-glycoprotein and ESR, as well as thrombocyte count, an effect not observed with this compound.[4] While the clinical efficacy was comparable, this compound exhibited a lower profile of side effects.[4]
Table 2: Comparison of this compound and D-Penicillamine in Rheumatoid Arthritis
| Parameter | This compound | D-Penicillamine |
| Duration | 48 weeks | 48 weeks |
| Study Design | Open-label | Open-label |
| Patient Group | 21 patients with definite or classical RA | 21 patients with definite or classical RA |
| Efficacy Outcomes | Significant improvement in pain, and number of swollen and painful joints.[4] | Significant improvement in pain, number of swollen and painful joints, and a significant decrease in acute phase reactants (alpha1-acid-glycoprotein, ESR) and thrombocyte count.[4] |
| Withdrawals due to Side Effects | 2 patients (skin eruption).[4] | 6 patients (proteinuria, stomatitis, dizziness, headache).[4] |
| Withdrawals due to Ineffectiveness | 7 patients.[4] | Not specified. |
Pharmacokinetics of this compound
A study involving 13 healthy volunteers who received 250 mg of this compound twice daily for 15 days found that steady-state serum concentrations were achieved between days 5 and 8.[5] The concomitant administration of ibuprofen did not significantly affect the serum half-life of this compound but did reduce the maximum serum concentration and the area under the serum concentration-time curve.[5]
Experimental Protocols
Randomized Double-Blind Controlled Trial: this compound vs. Naproxen
-
Objective: To compare the efficacy and safety of this compound and naproxen in patients with active rheumatoid arthritis.[1][2][3]
-
Study Design: A 24-week, randomized, double-blind, parallel-group study.[1][2][3]
-
Participants: 40 patients with active rheumatoid arthritis were randomized into two groups of 20.[1][2][3]
-
Intervention: One group received 500 mg/day of this compound, and the other received 750 mg/day of naproxen.[1][2][3]
-
Assessments: Clinical and biochemical markers of disease activity were assessed throughout the study. These included ESR, serum IgG and IgM, leukocyte and platelet counts, duration of morning stiffness, Ritchie index, number of swollen joints, pain, and general condition.[1][2][3]
-
Statistical Analysis: Differences between treatments were analyzed for statistical significance.[1][2]
Open-Label Comparative Trial: this compound vs. D-Penicillamine
-
Objective: To compare the long-term effects of this compound and D-penicillamine in patients with rheumatoid arthritis.[4]
-
Study Design: A 48-week, open-label, comparative study.[4]
-
Participants: 44 patients with definite or classical rheumatoid arthritis were allocated to two groups.[4]
-
Intervention: One group of 23 patients received this compound, and the other group of 21 patients received D-penicillamine.[4]
-
Assessments: Clinical parameters (pain, number of swollen and painful joints) and laboratory tests (acute phase reactants, hematological and immunological tests, liver and kidney function) were monitored.[4]
-
Statistical Analysis: Changes from baseline within and between groups were assessed for statistical significance (p < 0.05).[4]
Visualizations
Signaling Pathway of this compound's Mechanism of Action
References
- 1. tandfonline.com [tandfonline.com]
- 2. research.regionh.dk [research.regionh.dk]
- 3. This compound: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative trial of this compound and D-penicillamine in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of this compound and two of its metabolites after multiple oral dosing, and the effects of concomitant administration of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Timegadine
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Timegadine, a potent cyclooxygenase (COX) and lipoxygenase inhibitor. The following procedural guidance is designed to answer key operational questions and establish best practices for laboratory safety.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, particularly in its solid, powdered form, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound. This guidance is based on standard laboratory safety protocols for handling potent chemical agents.
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Solid Form) | Double Gloves, Lab Coat, Safety Goggles with Side Shields, N95 Respirator | Nitrile or neoprene gloves are recommended. Ensure the outer glove is changed immediately upon contamination. A disposable lab coat is preferred. An N95 or higher-rated respirator is crucial to prevent inhalation of fine particles. |
| Solution Preparation and Handling | Single Pair of Gloves, Lab Coat, Safety Goggles | Chemical-resistant gloves (nitrile or neoprene) are sufficient. Standard safety goggles provide adequate eye protection from splashes. |
| In-vitro/In-vivo Administration | Gloves, Lab Coat | Procedural-specific PPE may be required based on the experimental model. Always consult institutional guidelines. |
| Waste Disposal | Double Gloves, Lab Coat, Safety Goggles | Handling of contaminated waste requires robust protection to prevent secondary exposure. |
Procedural Workflow for Safe Handling
Adherence to a standardized workflow is critical for minimizing risks associated with this compound. The following diagram illustrates the key steps from material reception to final disposal.
Disposal Plan for this compound Waste
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats, etc.): Segregate into a dedicated, labeled hazardous waste container.
-
Unused or Expired this compound Powder: This should be treated as hazardous chemical waste. Do not dispose of it in general laboratory trash.
Liquid Waste:
-
Aqueous Solutions: For very dilute aqueous solutions containing minor residues, consult your institution's guidelines. Some guidelines may permit disposal down the drain with copious amounts of water, provided the pH is between 5 and 11.5.[1] However, for solutions containing higher concentrations of this compound, they should be collected in a designated hazardous liquid waste container.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents such as methanol or DMSO must be disposed of as hazardous chemical waste.[] Collect in a clearly labeled, sealed container for pickup by your institution's environmental health and safety department.
General Disposal Procedure:
-
Segregate: Separate waste into solid and liquid hazardous waste streams.
-
Label: Clearly label all waste containers with "Hazardous Waste," the chemical name (this compound), and the primary hazard.
-
Store: Store waste containers in a designated, secure area away from general lab traffic.
-
Arrange Pickup: Follow your institution's procedures for arranging the pickup and disposal of chemical waste.
The following diagram outlines the decision-making process for the disposal of this compound waste.
Experimental Protocols
While specific experimental protocols for this compound are highly dependent on the research question, general laboratory best practices should always be followed. When citing methodologies, ensure to include detailed information on the solubilization of this compound, as it is very slightly soluble in water (0.001 g/L at 20°C) and soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO).[] For in-vitro studies, it is noted as a potent inhibitor of human platelet aggregation.[] For in-vivo applications, daily oral doses of 10 to 30 mg/kg have been used in studies on adjuvant arthritis.[3] Always reference the specific methods from peer-reviewed literature and validate them within your laboratory context.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
